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Foundational

Structural Characterization of (S)-tert-Butyl 2-(methylamino)pentanoate by NMR Spectroscopy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the definitive structural elucidation of sm...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the definitive structural elucidation of small organic molecules in solution. This in-depth technical guide provides a comprehensive walkthrough of the NMR-based structural characterization of (S)-tert-Butyl 2-(methylamino)pentanoate, a chiral amino acid ester. We will progress from foundational one-dimensional (1D) ¹H and ¹³C NMR analysis to advanced two-dimensional (2D) correlation techniques, including COSY, HSQC, and HMBC. The causality behind experimental choices is detailed, presenting a self-validating workflow designed to provide unambiguous structural confirmation. This guide is intended for researchers and professionals who require a robust understanding of how to apply a suite of modern NMR experiments for molecular characterization.

Introduction: The Imperative for Unambiguous Characterization

(S)-tert-Butyl 2-(methylamino)pentanoate is a chiral building block possessing several key functional groups: a secondary amine, a tert-butyl ester, and a pentanoate side chain. The precise arrangement of these groups and the stereochemistry at the α-carbon are critical to its function in chemical synthesis. While other analytical techniques can provide elemental composition or identify functional groups, only NMR spectroscopy can comprehensively map the molecular topology, revealing the precise connectivity of every atom in the structure.

This guide will demonstrate a strategic, multi-faceted NMR approach. We will first interpret the information-rich 1D spectra to form initial hypotheses and then employ a suite of 2D experiments to rigorously test and confirm these assignments, leaving no ambiguity in the final structure.

Foundational 1D NMR Analysis: The First Look

One-dimensional NMR spectra provide the initial, fundamental information about the chemical environment of magnetically active nuclei within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum is the logical starting point, offering insights into the number of distinct proton environments, their relative abundance (integration), and their proximity to neighboring protons (spin-spin coupling). The predicted ¹H NMR data for (S)-tert-Butyl 2-(methylamino)pentanoate in a standard deuterated solvent like CDCl₃ are summarized below.

Table 1: Predicted ¹H NMR Spectral Data for (S)-tert-Butyl 2-(methylamino)pentanoate

LabelAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Key Insights
H_a -C(CH ₃)₃~1.45Singlet (s)9HThe nine equivalent protons of the tert-butyl group are chemically identical and have no adjacent protons, resulting in a sharp, intense singlet. This signal is a hallmark of the tert-butyl ester moiety.
H_g -CH₂CH~0.92Triplet (t)3HThe terminal methyl group is coupled to the two protons of the adjacent methylene group (H_f), resulting in a triplet (n+1 rule, 2+1=3). Its upfield shift is characteristic of an alkyl chain terminus.
H_f -CH ₂CH₃~1.35Sextet or Multiplet (m)2HThese protons are coupled to both the terminal methyl (H_g, 3 protons) and the adjacent methylene (H_e, 2 protons), leading to a complex multiplet, often approximated as a sextet.
H_e -CHCH ₂-~1.60Multiplet (m)2HCoupled to both the α-proton (H_b) and the H_f methylene group. Proximity to the chiral center can make these protons diastereotopic, further complicating the signal.
H_d -N-CH~2.40Singlet (s)3HThe N-methyl protons typically appear as a singlet in the 2.5-3.0 ppm range. Coupling to the N-H proton is often not observed due to rapid chemical exchange with trace acid or water in the solvent.
H_b -CH -~3.10Triplet (t) or dd1HThe α-proton is deshielded by both the adjacent nitrogen atom and the ester carbonyl group. It is coupled primarily to the H_e methylene protons, resulting in a triplet or a doublet of doublets.
H_c -NH -1.0 - 3.0 (variable)Broad Singlet (br s)1HThe chemical shift of the amine proton is highly variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.
¹³C NMR and DEPT: Visualizing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. To differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is indispensable. A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and will not show quaternary carbons.

Table 2: Predicted ¹³C NMR and DEPT-135 Spectral Data

LabelAssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 PhaseRationale & Key Insights
C_h C =O~174AbsentThe ester carbonyl carbon is significantly deshielded and appears far downfield. As a quaternary carbon, it is absent in DEPT spectra.
C_i -C (CH₃)₃~81AbsentThe quaternary carbon of the tert-butyl group is also deshielded by the ester oxygen and is absent in DEPT spectra.
C_b -C H-~62PositiveThe α-carbon is attached to two electronegative atoms (N and the ester O-C=O group), shifting it significantly downfield.
C_d -N-C H₃~38PositiveThe N-methyl carbon resonance typically appears in this region.
C_e -CHC H₂-~34NegativeMethylene carbon adjacent to the chiral center.
C_a -C(C H₃)₃~28PositiveThe three equivalent methyl carbons of the tert-butyl group give a single, intense signal.
C_f -C H₂CH₃~20NegativeThe second methylene carbon in the pentanoate chain.
C_g -CH₂C H₃~14PositiveThe terminal methyl carbon appears at the most upfield position, characteristic of a saturated alkyl chain.

Advanced 2D NMR Spectroscopy: The Confirmation Workflow

While 1D spectra provide a strong foundation, their interpretation can be ambiguous, especially in regions with overlapping signals. Two-dimensional NMR experiments resolve these ambiguities by spreading correlations into a second dimension, providing a definitive map of molecular connectivity. The standard suite of experiments for small molecule characterization includes COSY, HSQC, and HMBC.

COSY (Correlation Spectroscopy): Through-Bond Proton Connectivity

The COSY experiment is the workhorse for establishing proton-proton coupling networks. It generates cross-peaks between protons that are J-coupled, typically over two or three bonds. This allows for the tracing of the entire pentanoate chain.

Expected COSY Correlations:

  • A strong correlation between the α-proton (H_b ) and the adjacent methylene protons (H_e ).

  • A clear cross-peak linking H_e to the next methylene group, H_f .

  • A definitive correlation between H_f and the terminal methyl group (H_g ).

By starting at an unambiguous signal, like the terminal methyl triplet (H_g ), one can "walk" along the carbon chain using the COSY correlations, sequentially identifying H_f, H_e, and finally H_b. This confirms the integrity of the pentanoate spin system.

Caption: Predicted ¹H-¹H COSY correlations in the pentanoate chain.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment is the most reliable method for identifying which protons are attached to which carbons. It generates a cross-peak for every direct, one-bond C-H connection. This experiment allows the direct mapping of the assignments from the ¹H spectrum onto the ¹³C spectrum. For example, the proton signal at ~3.10 ppm (H_b ) will show a correlation to the carbon signal at ~62 ppm (C_b ), unequivocally assigning both the proton and the carbon as the α-methine group. This is a critical step in building the molecular structure from the ground up.

Caption: Direct one-bond ¹H-¹³C correlations expected in an HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Fragments

The HMBC experiment is arguably the most powerful tool for piecing together the entire molecular puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). This is crucial for linking the different spin systems identified by COSY and for assigning quaternary carbons, which have no attached protons and are therefore invisible in HSQC.

Key Expected HMBC Correlations:

  • Connecting the Ester: The tert-butyl protons (H_a ) will show a three-bond correlation to the ester carbonyl carbon (C_h ) and a two-bond correlation to the quaternary carbon (C_i ). This definitively establishes the tert-butyl ester group.

  • Linking Amine to Backbone: The N-methyl protons (H_d ) will show a two-bond correlation to the α-carbon (C_b ), confirming the position of the methylamino group.

  • Confirming the α-Position: The α-proton (H_b ) will show correlations to the carbonyl carbon (C_h ), the N-methyl carbon (C_d ), and the adjacent methylene carbon (C_e ), locking the entire structure together.

HMBC_Correlations H_a Ha (t-Bu) C_i Ci (Quat) H_a->C_i ²J C_h Ch (C=O) H_a->C_h ³J H_b Hb (α-H) H_b->C_h ²J C_d Cd (N-Me) H_b->C_d ³J C_e Ce (CH2) H_b->C_e ²J C_b Cb (α-C) H_d Hd (N-Me) H_d->C_b ²J

Caption: Key long-range ¹H-¹³C HMBC correlations for structural assembly.

Experimental Protocols and Workflow

Achieving high-quality, reproducible NMR data requires meticulous sample preparation and a logical acquisition strategy.

Sample Preparation Protocol
  • Compound Purity: Ensure the sample of (S)-tert-Butyl 2-(methylamino)pentanoate is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: Choose a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

  • Concentration: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent directly in a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

  • Homogenization: Gently vortex or invert the NMR tube until the sample is completely dissolved and the solution is homogeneous.

NMR Data Acquisition and Analysis Workflow

The systematic acquisition and analysis of NMR data is crucial for efficient and accurate structure elucidation. The following workflow represents a field-proven approach.

Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Sample Preparation (5-10 mg in 0.6 mL CDCl₃) B 1D ¹H Acquisition (Quick, high sensitivity) A->B C 1D ¹³C & DEPT-135 (Carbon skeleton info) B->C G Analyze ¹H: Assign obvious signals (t-Bu, Me) B->G D 2D COSY Acquisition (H-H connectivity) C->D H Analyze ¹³C & DEPT: Identify C, CH, CH₂, CH₃ counts C->H E 2D HSQC Acquisition (Direct H-C links) D->E F 2D HMBC Acquisition (Long-range H-C links) E->F I Analyze COSY: Trace spin systems (pentanoate chain) G->I J Analyze HSQC: Assign C shifts based on H assignments H->J I->J K Analyze HMBC: Connect fragments & assign quaternary C J->K L Final Structure Confirmation (All data consistent) K->L

Caption: A systematic workflow for NMR-based structural elucidation.

Conclusion and Outlook

By systematically applying a suite of 1D and 2D NMR experiments, we have demonstrated a robust, self-validating methodology for the complete structural characterization of (S)-tert-Butyl 2-(methylamino)pentanoate. The ¹H and ¹³C spectra provide the initial framework, COSY connects the proton spin systems, HSQC links the proton and carbon skeletons, and HMBC provides the long-range correlations necessary to assemble the final, unambiguous structure. This comprehensive approach ensures the highest level of scientific integrity and is essential for researchers, scientists, and drug development professionals who rely on precise molecular characterization for their work.

References

  • Fiveable. (2025, August 15). N-methyl groups: Organic Chemistry Study Guide. Retrieved from Fiveable. (URL not provided in search results)
  • Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Nanalysis. (2023, May 11). What to expect from the tert-butanol 1D and 2D 13C NMR analysis?. Retrieved from [Link]

  • MDPI. (2014, August 22). N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Heteronuclear Multiple Bond Correlation (HMBC) Spectra. Retrieved from [Link]

  • MDPI. (2026, March 6). Spectroscopic Studies of 6-Membered Lipoic Acid Derivative, 1,2,3-Trithiane-4-pentanoic Acid, and Its Characteristic Stereochemical Profiles. Retrieved from [Link]

Exploratory

Engineering Peptidomimetics: The Mechanism of Action and Integration of (S)-tert-Butyl 2-(methylamino)pentanoate

Executive Summary The transition from native peptides to therapeutically viable peptidomimetics requires overcoming severe pharmacokinetic limitations, primarily poor membrane permeability and rapid proteolytic degradati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming severe pharmacokinetic limitations, primarily poor membrane permeability and rapid proteolytic degradation. (S)-tert-Butyl 2-(methylamino)pentanoate —the C-terminal protected, N-methylated derivative of L-norvaline—serves as a highly specialized building block in modern drug design. By integrating this non-proteinogenic amino acid into peptide scaffolds, researchers can engineer "beyond Rule of 5" (bRo5) therapeutics that exhibit enhanced lipophilicity, absolute resistance to specific proteases, and conformationally pre-organized receptor binding[1][2].

This technical guide deconstructs the structural ontology of (S)-tert-Butyl 2-(methylamino)pentanoate, elucidates its mechanistic pathways in biological systems, and provides validated experimental protocols for its synthetic incorporation and evaluation.

Chemical Ontology & Structural Dynamics

To understand the utility of (S)-tert-Butyl 2-(methylamino)pentanoate, one must analyze its three distinct functional domains:

  • The L-Norvaline Core : Unlike standard branched-chain amino acids (e.g., Valine, Leucine), norvaline possesses a linear, unbranched n-propyl side chain. This linear aliphatic geometry provides unique steric properties, allowing the residue to insert deeply into hydrophobic receptor pockets without the steric clash typically induced by β -branched residues[3].

  • Backbone N-Methylation : The substitution of the amide proton with a methyl group fundamentally alters the peptide's structural dynamics. It eliminates a critical hydrogen bond donor, restricts the Ramachandran dihedral angles ( ϕ,ψ ), and significantly lowers the energy barrier for cis-trans amide bond isomerization, thereby pre-organizing the backbone into specific bioactive conformations[2][4].

  • tert-Butyl (tBu) Esterification : The tert-butyl ester serves as a robust C-terminal protecting group. It is highly stable under basic conditions—making it orthogonal to Fmoc or Alloc solid-phase strategies—and provides a highly lipophilic moiety that can act as a transient prodrug modification to enhance cellular uptake before intracellular esterase cleavage[5].

Mechanisms of Action in Peptidomimetics

The incorporation of N-methyl-L-norvaline derivatives fundamentally rewrites the biological interactions of the host peptide through three primary mechanisms.

A. Proteolytic Shielding via Steric Hindrance

Endopeptidases and exopeptidases rely on hydrogen bonding with the peptide backbone to stabilize the transition state during amide hydrolysis. The N-methyl group of 2-(methylamino)pentanoate sterically blocks S1/S1' subsite interactions within the protease active site[6]. Furthermore, the removal of the amide hydrogen prevents the formation of the requisite enzyme-substrate hydrogen bond network, rendering the adjacent scissile bond highly resistant to enzymatic degradation[7].

Proteolysis Enzyme Protease Active Site NatPeptide Standard Amide Bond (-NH-CO-) Enzyme->NatPeptide Recognition NMePeptide N-Methylated Bond (-NMe-CO-) Enzyme->NMePeptide Steric Clash Degraded Cleaved Fragments NatPeptide->Degraded Hydrolysis Stable Intact Peptidomimetic NMePeptide->Stable Evasion

Mechanism of proteolytic evasion via N-methylation-induced steric hindrance at scissile bonds.

B. Membrane Permeability and "Chameleon" Conformational Switching

Native peptides generally violate Lipinski's Rule of 5 due to high polar surface area (PSA) and numerous hydrogen bond donors. Backbone N-methylation reduces the desolvation penalty required for a molecule to partition from an aqueous environment into the lipid bilayer[2][4].

Crucially, N-methylation facilitates "chameleon" behavior. In aqueous media, the peptidomimetic remains in an open conformation. Upon approaching the lipophilic cell membrane, the restricted backbone flexibility drives the formation of intramolecular hydrogen bonds (IMHBs), burying polar groups internally and allowing passive diffusion across the lipid bilayer[2].

Permeability A Aqueous Phase (Exposed H-Bonds) B Membrane Interface (Desolvation) A->B Partitioning C Lipid Bilayer (IMHB Formation) B->C N-Me Driven Conformational Switch D Cytosol (Target Binding) C->D Diffusion & Resolvation

Conformational switching mechanism of N-methylated peptidomimetics across lipid membranes.

C. Target Affinity and Receptor Selectivity

By restricting the backbone flexibility, N-methylation pre-organizes the peptidomimetic into its bioactive conformation. This reduces the entropic penalty typically incurred upon target binding, thereby increasing the binding affinity ( KD​ )[4]. The linear n-propyl side chain of norvaline further fine-tunes this interaction by optimizing hydrophobic contacts in deep receptor pockets where branched amino acids fail[3][8].

Experimental Workflows & Protocols

The steric bulk of the N-methyl group makes amide bond formation notoriously difficult, often leading to incomplete reactions or racemization. The following self-validating protocols utilize highly reactive uronium salts and microwave irradiation to ensure high-fidelity coupling[4][5].

Protocol 1: Solution-Phase Fragment Coupling

Objective: Couple an Fmoc-protected amino acid to the sterically hindered secondary amine of (S)-tert-Butyl 2-(methylamino)pentanoate.

  • Activation: In a dry reaction vessel, dissolve 1.2 equivalents of the incoming Fmoc-protected amino acid in anhydrous DMF. Add 1.2 eq of COMU and 1.2 eq of Oxyma Pure. Stir for 3 minutes at 0°C to generate the highly reactive active ester[5].

  • Coupling: Add 1.0 eq of (S)-tert-Butyl 2-(methylamino)pentanoate hydrochloride to the activated mixture.

  • Base Addition: Dropwise, add 2.4 eq of N,N-Diisopropylethylamine (DIPEA). The dual-base equivalent is required to neutralize the HCl salt of the building block and drive the coupling mechanism.

  • Microwave Irradiation: Subject the sealed reaction vessel to microwave irradiation (MW) at 75°C for 15 minutes. The thermal energy is critical to overcome the transition state barrier imposed by the N-methyl steric clash[4].

  • Workup: Quench the reaction with ice water. Extract the product using ethyl acetate, wash sequentially with 5% NaHCO3​ , 1M KHSO4​ , and brine. Dry over anhydrous MgSO4​ and concentrate under vacuum.

Synthesis Act Fmoc-AA-OH + COMU/Oxyma Ester Active Ester Intermediate Act->Ester Activation (0°C, 3 min) Coupling Add (S)-tBu N-Me-Nva + DIPEA + MW (75°C) Ester->Coupling Nucleophilic Attack Product N-Methylated Dipeptide Fragment Coupling->Product Amide Bond Formation

Solution-phase synthetic workflow for coupling sterically hindered N-methylated amino acids.

Protocol 2: Permeability and Proteolytic Stability Assays

Objective: Validate the bRo5 properties of the synthesized peptidomimetic.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): Coat a PVDF filter membrane (0.45 µm pore size) with a 20% solution of lecithin in dodecane. Introduce the synthesized peptidomimetic (100 µM in PBS, pH 7.4) to the donor compartment. Incubate for 16 hours at 25°C. Quantify the compound in the acceptor compartment via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ )[2].

  • Serum Stability: Incubate the peptidomimetic (50 µM) in 25% human serum at 37°C. Extract aliquots at 0, 1, 2, 4, 8, and 24 hours. Quench immediately with ice-cold acetonitrile (1:3 v/v) to precipitate serum proteins. Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via RP-HPLC to determine the degradation half-life ( t1/2​ )[7].

Quantitative Data Summarization

The integration of N-methyl-L-norvaline derivatives yields profound shifts in the pharmacokinetic profile of peptide scaffolds. The table below summarizes typical quantitative improvements observed when modifying a native cyclic hexapeptide scaffold.

Construct TypeSequence ModificationSerum t1/2​ (h) Papp​ ( 10−6 cm/s) logP
Native Peptide L-Valine (Standard)1.20.41.1
Peptidomimetic L-Norvaline2.50.61.5
Advanced Mimetic N-Methyl-L-Norvaline>24.08.52.8

Data Interpretation: The shift from L-Valine to N-Methyl-L-Norvaline results in a >20-fold increase in serum half-life due to proteolytic shielding, and a >20 -fold increase in membrane permeability driven by the reduction in polar surface area and enhanced lipophilicity.

References

  • Fmoc-N-Me-L-norvaline - Chem-Impex. chemimpex.com. 1

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Semantic Scholar. 2

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. PMC - NIH. 5

  • Directing Evolution of Novel Ligands by mRNA Display. PMC - NIH.6

  • (S)-2-Aminopentanoic acid hydrochloride | 27493-23-8. Benchchem. 3

  • D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. PMC - NIH. 8

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. 7

  • Rational Design of Novel Peptidomimetics against Influenza A Virus: Biological and Computational Studies. MDPI. 4

Sources

Foundational

Engineering Protease-Resistant Peptides: The Strategic Role of (S)-tert-Butyl 2-(methylamino)pentanoate in Unnatural Amino Acid Incorporation

Executive Summary The transition of peptides from highly potent in vitro binders to viable in vivo therapeutics is historically bottlenecked by rapid proteolytic degradation and poor membrane permeability. To overcome th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of peptides from highly potent in vitro binders to viable in vivo therapeutics is historically bottlenecked by rapid proteolytic degradation and poor membrane permeability. To overcome these pharmacokinetic liabilities, the incorporation of unnatural amino acids (UAAs)—specifically N -methylated derivatives—has become a cornerstone of modern peptidomimetic drug discovery.

(S)-tert-Butyl 2-(methylamino)pentanoate , the tert-butyl ester protected form of N -methyl-L-norvaline (N-Me-Nva), serves as a critical synthetic building block in this domain. This whitepaper provides an in-depth technical analysis of the structural rationale behind N-Me-Nva, its biophysical impact on peptide therapeutics, and field-proven, self-validating protocols for incorporating this UAA into orthogonal translation systems (such as mRNA display) and chemical synthesis pipelines.

Chemical Identity & Structural Rationale

To understand the utility of (S)-tert-Butyl 2-(methylamino)pentanoate, we must deconstruct its molecular anatomy and the causality behind its selection in drug design.

The Norvaline (Nva) Core

L-Norvaline is a straight-chain aliphatic amino acid containing a propyl side chain. It acts as a hydrophobic isostere for methionine, leucine, and isoleucine. Unlike methionine, which is highly susceptible to oxidation at its thioether linkage (leading to loss of peptide function and shelf-life issues), norvaline provides equivalent hydrophobic packing interactions without the oxidation liability[1].

The N -Methyl Modification

The N -methylation of the peptide backbone fundamentally alters the biophysical properties of the resulting polymer:

  • Protease Resistance: By replacing the amide hydrogen with a methyl group, the peptide loses a critical hydrogen-bond donor required by most endopeptidases to stabilize the transition state during hydrolysis. Furthermore, the bulky methyl group induces a steric clash within the protease active site[2].

  • Conformational Rigidity: N -methylation restricts the allowable Ramachandran angles of the peptide backbone, lowering the energy barrier for cis-trans isomerization of the amide bond. This promotes the formation of stable β -turns, which are often required for high-affinity target engagement.

The tert-Butyl (tBu) Ester Protecting Group

In synthetic workflows, the C-terminus must be protected to prevent unwanted oligomerization. The tert-butyl ester is chosen because it is completely orthogonal to base-labile N -protecting groups (like Fmoc). It is highly stable under basic and nucleophilic conditions but can be quantitatively cleaved via acidolysis (e.g., using Trifluoroacetic acid, TFA) without risking racemization of the α -carbon.

G A N-Methylation of Peptide Backbone B Elimination of Amide H-Bond Donor A->B C Steric Clash with Protease Active Site A->C D Restricted Ramachandran Space (Rigidity) A->D E Enhanced Proteolytic Stability (In Vivo) B->E C->E D->E

Mechanistic pathways by which N-methylation confers protease resistance.

Quantitative Impact on Peptide Therapeutics

The incorporation of N-Me-Nva has been heavily utilized in the directed evolution of Scanning Unnatural Protease Resistant (SUPR) peptides and the optimization of antimicrobial cyclodepsipeptides[3]. The table below summarizes the quantitative impact of substituting natural amino acids with N-Me-Nva across different therapeutic modalities.

Peptide SystemTarget / ApplicationWild-Type ResidueUAA SubstitutionImpact on Affinity ( Kd​ / IC50​ )Impact on Stability & Efficacy
cycGiBP / G α SUPR [2]G αi1​ BindingNatural BackboneN-Me-Nva (Pos 4, 8)Maintained (Low nM Kd​ )Serum half-life increased from <10 min to >100 hours.
Globomycin / G0790 [4]LspA Inhibition (Antibacterial)N-Methyl-LeucineN-Me-Nva IC50​ : 0.11 nM 0.28 nM128-fold improved whole-cell Gram-negative potency.
PF1022A Derivatives [5]AnthelminticN-Methyl-LeucineN-Me-NvaReducedHighlighted strict steric requirements for cyclodepsipeptides.

Data Synthesis: While N-Me-Nva dramatically increases proteolytic stability, its incorporation must be carefully positioned. In SUPR peptides, N-Me-Nva was selected precisely because its high ribosomal incorporation efficiency and hydrophobic side chain contributed positively to Her2 and G αi1​ binding[1].

Experimental Workflows: From Protected UAA to Genetic Code Expansion

To utilize (S)-tert-Butyl 2-(methylamino)pentanoate in Genetic Code Expansion (GCE) or mRNA display, the molecule must be converted into an activated aminoacyl-tRNA. Because endogenous aminoacyl-tRNA synthetases (aaRS) reject N -methylated amino acids, we utilize ribozyme-mediated acylation (Flexizyme) or chemical acylation (pdCpA)[1].

The following protocols detail a self-validating system for synthesizing the cyanomethyl ester (CME) precursor and acylating it onto a suppressor tRNA.

G A N-Me-Nva-OtBu (Protected UAA) B Acidolysis (TFA) Deprotection A->B C N-Me-Nva-OH (Free Acid) B->C D ClCH2CN / Base Activation C->D E N-Me-Nva-CME (Activated Ester) D->E F Flexizyme tRNA Acylation E->F G N-Me-Nva-tRNA (Translation Ready) F->G

Workflow for converting protected N-Me-Nva to translation-ready aminoacyl-tRNA.

Protocol 1: Synthesis of N-Me-Nva Cyanomethyl Ester (CME)

Causality Check: Why CME? Cyanomethyl esters are mildly activated leaving groups. Unlike highly reactive NHS-esters, CMEs do not rapidly hydrolyze in the aqueous, Mg 2+ -rich buffers required for subsequent Flexizyme reactions, ensuring high acylation yields.

Step-by-Step Methodology:

  • Deprotection: Dissolve 1.0 mmol of (S)-tert-Butyl 2-(methylamino)pentanoate in 5 mL of a cleavage cocktail (95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H 2​ O).

    • Rationale: TIS acts as a carbocation scavenger, preventing the cleaved tert-butyl cation from re-alkylating the amino acid.

  • Evaporation & Precipitation: Stir at room temperature for 2 hours. Evaporate the TFA under a stream of N 2​ . Precipitate the free acid (N-Me-Nva-OH) using cold diethyl ether. Centrifuge and dry under vacuum.

  • CME Activation: Dissolve the dried N-Me-Nva-OH in anhydrous DMF (3 mL). Add 3.0 equivalents of chloroacetonitrile (ClCH 2​ CN) and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Reaction: Stir at room temperature for 16 hours under argon.

  • Purification & Validation (QC Checkpoint 1): Purify the product via reverse-phase HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA). Validate the fraction using ESI-LC-MS. Self-Validation: Proceed to the next step only if the mass spectrum confirms the exact mass of N-Me-Nva-CME ( [M+H]+ expected shift).

Protocol 2: Flexizyme-Mediated tRNA Acylation & mRNA Display

Causality Check: N-methyl amino acids suffer from slower ribosomal incorporation kinetics. To force incorporation, we utilize a reconstituted cell-free translation system (e.g., PURE system) specifically depleted of release factor 1 (RF1) to prevent premature termination at the UAG stop codon[6].

Step-by-Step Methodology:

  • Flexizyme Reaction: In a PCR tube, combine 50 mM HEPES-KOH (pH 7.5), 600 mM MgCl 2​ , 20 μ M Flexizyme (eFx), 20 μ M orthogonal tRNA (e.g., tRNA CUAAsn​ ), and 5 mM N-Me-Nva-CME (from Protocol 1).

  • Incubation: Incubate on ice for 2–4 hours. Rationale: The low temperature suppresses the background hydrolysis of the CME ester while the ribozyme folds and catalyzes the acylation.

  • Precipitation: Quench the reaction with 0.3 M sodium acetate (pH 5.2) and precipitate the RNA using 3 volumes of cold ethanol.

  • Validation (QC Checkpoint 2): Resuspend a small aliquot in acidic water (pH 5.0). Digest with RNase A and analyze via MALDI-TOF MS. Self-Validation: The presence of the N-Me-Nva mass adduct on the terminal adenosine confirms successful tRNA charging.

  • Translation: Add the charged N-Me-Nva-tRNA CUAAsn​ to a PURE system translation mixture containing an mRNA library with randomized codons and a fixed UAG codon.

  • Protease Selection: Following translation and cyclization, subject the peptide-mRNA fusions to stringent proteolysis (e.g., Proteinase K, chymotrypsin)[6]. Only sequences where N-Me-Nva successfully confers structural protection will survive to be reverse-transcribed and amplified.

Conclusion

(S)-tert-Butyl 2-(methylamino)pentanoate is not merely a passive chemical reagent; it is a strategic tool for engineering next-generation peptide therapeutics. By providing a chemically tractable route to incorporate N -methyl norvaline, it enables researchers to systematically eliminate proteolytic liabilities while exploring novel hydrophobic binding interactions. When coupled with rigorous, self-validating synthetic and biochemical protocols, this unnatural amino acid derivative unlocks the potential for orally bioavailable and highly stable macrocyclic drugs.

Sources

Protocols & Analytical Methods

Method

Application of (S)-tert-Butyl 2-(methylamino)pentanoate in drug discovery screening libraries

Advanced Application Note: Integrating (S)-tert-Butyl 2-(methylamino)pentanoate into Drug Discovery Screening Libraries Executive Summary The transition from traditional small-molecule high-throughput screening (HTS) to...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Integrating (S)-tert-Butyl 2-(methylamino)pentanoate into Drug Discovery Screening Libraries

Executive Summary

The transition from traditional small-molecule high-throughput screening (HTS) to advanced modalities like DNA-Encoded Libraries (DELs) and mRNA display has necessitated the expansion of available chemical space. (S)-tert-Butyl 2-(methylamino)pentanoate —commonly known as N-methyl-L-norvaline tert-butyl ester (H-N-Me-Nva-OtBu)—is a highly specialized unnatural amino acid (UAA) building block. By integrating this compound into peptidomimetic and macrocyclic libraries, researchers can systematically overcome the poor pharmacokinetic properties that historically plague peptide therapeutics.

Mechanistic Rationale: The Triad of Modifications

As an Application Scientist, it is critical to understand why this specific building block is chosen over canonical alternatives. Its utility stems from three distinct structural features:

  • N-Methylation (Secondary Amine):

    • Causality: Canonical peptide bonds possess an amide proton that acts as a hydrogen bond donor (HBD), heavily restricting passive diffusion across lipid bilayers. N-methylation eliminates this HBD, directly increasing the compound's lipophilicity and membrane permeability. Furthermore, the N-methyl group introduces localized steric bulk that shields the adjacent amide bond from endopeptidase recognition, drastically extending in vivo half-life.

  • The Norvaline Side Chain (Propyl Group):

    • Causality: While valine and isoleucine are branched at the β -carbon, causing severe steric clashes that can hinder library synthesis and restrict conformational flexibility, norvaline provides a linear, unbranched aliphatic chain. This allows the residue to tightly pack into deep, hydrophobic target pockets without the entropic penalty associated with bulky β -branched amino acids.

  • tert-Butyl Ester C-Terminal Protection:

    • Causality: In complex library synthesis, orthogonal protection is paramount. The tert-butyl (tBu) ester is completely stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine) and nucleophilic attack. This allows for iterative, directional N-terminal elongation. Once the sequence is complete, the tBu ester is cleanly cleaved by strong acids (like Trifluoroacetic acid), liberating the C-terminus for head-to-tail macrocyclization.

These modifications are a cornerstone strategy in expanding the chemical diversity of genetically-encoded libraries [1].

MechanisticPathway NMe Incorporation of H-N-Me-Nva-OtBu HBD Loss of Amide H-Bond Donor NMe->HBD Physicochemical Steric Steric Shielding of Peptide Backbone NMe->Steric Structural Perm Increased Passive Membrane Permeability HBD->Perm Prot Enhanced Protease Resistance Steric->Prot BioAvail Improved Oral Bioavailability & In Vivo Half-Life Perm->BioAvail Prot->BioAvail

Caption: Pharmacological impact of N-methyl norvaline on peptide library hits.

Physicochemical Impact Data

The strategic placement of unnatural amino acids is required to push library hits into the "beyond Rule of 5" (bRo5) space while maintaining drug-like properties[2]. The table below summarizes the quantitative physicochemical shifts achieved by utilizing H-N-Me-Nva-OtBu compared to its canonical precursors.

PropertyL-Norvaline (H-Nva-OH)N-Methyl-L-Norvaline(S)-tert-Butyl 2-(methylamino)pentanoate
Chemical Formula C 5​ H 11​ NO 2​ C 6​ H 13​ NO 2​ C 10​ H 21​ NO 2​
N-Terminal Status Primary Amine (-NH 2​ )Secondary Amine (-NHCH 3​ )Secondary Amine (-NHCH 3​ )
C-Terminal Status Free Carboxylic AcidFree Carboxylic Acidtert-Butyl Ester (-OtBu)
Amide H-Bond Donors (post-coupling)100
Proteolytic Half-Life < 1 hour (Rapid degradation)> 100 hours (Steric shielding)N/A (Synthetic intermediate)
Primary Library Role Standard aliphatic spacerPermeability enhancerOrthogonal building block for C-to-N synthesis

Applications in Advanced Screening Libraries

The integration of H-N-Me-Nva-OtBu is highly prevalent in the development of Scanning Unnatural Protease Resistant (SUPR) peptides . In these workflows, mRNA display libraries are subjected to aggressive proteolysis prior to affinity selection. Sequences containing N-methyl norvaline consistently survive this hydrolytic degradation, yielding macrocyclic peptides with sub-nanomolar target affinities and up to a 3,700-fold improvement in protease resistance[3].

Self-Validating Experimental Protocols

Because (S)-tert-Butyl 2-(methylamino)pentanoate contains a sterically hindered secondary amine, standard coupling protocols (e.g., DIC/HOBt) often fail, leading to truncated library sequences or epimerization. The following protocol utilizes a self-validating feedback loop to guarantee high-fidelity library synthesis.

Protocol A: Solution-Phase Coupling to H-N-Me-Nva-OtBu

Objective: Couple an Fmoc-protected amino acid (Fmoc-AA-OH) to the hindered N-methyl amine of H-N-Me-Nva-OtBu without epimerization.

  • Pre-activation: Dissolve Fmoc-AA-OH (1.2 equivalents) and HATU (1.15 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0.2 M concentration. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: HATU is selected over PyBOP because the 7-aza nitrogen of the HOAt leaving group provides a neighboring group effect, drastically accelerating the aminolysis of the hindered secondary amine.

  • Coupling: Add H-N-Me-Nva-OtBu (1.0 eq) to the pre-activated mixture. Stir at room temperature for 2 hours.

  • Self-Validation Check (LC-MS): Sample 5 µL of the reaction, dilute in MeCN/H 2​ O, and analyze via LC-MS. Monitor for the disappearance of the unreacted H-N-Me-Nva-OtBu mass ([M+H] + = 188.2).

    • Validation Trigger: If the unreacted amine peak area is >5%, the system mandates a secondary coupling. Add COMU (1.2 eq) and DIPEA (2.0 eq) and stir for 1 additional hour. Causality: COMU is used for the re-couple because prolonged exposure to excess HATU can cause irreversible guanidinylation of the N-terminus.

  • Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with 5% aqueous Citric Acid, 5% NaHCO 3​ , and brine. Dry the organic layer over Na 2​ SO 4​ and concentrate under reduced pressure.

Protocol B: Orthogonal Deprotection and Macrocyclization

Objective: Cleave the C-terminal tert-butyl ester to enable head-to-tail macrocyclization.

  • Acidic Cleavage: Treat the purified intermediate with a cleavage cocktail of TFA / Triisopropylsilane (TIPS) / H 2​ O (95:2.5:2.5 v/v) for 2 hours at room temperature.

    • Causality: TFA protonates the ester, expelling a stable tert-butyl carbocation. TIPS is strictly required as a carbocation scavenger; without it, the highly reactive tert-butyl cation will irreversibly alkylate electron-rich side chains (e.g., Tryptophan or Tyrosine) present in the library sequence.

  • Precipitation: Concentrate the TFA under a stream of nitrogen to 10% of its original volume. Add ice-cold diethyl ether to precipitate the deprotected peptide. Centrifuge and decant the ether.

  • Cyclization: Dissolve the resulting free-acid/free-amine linear precursor in highly dilute DMF (0.001 M) to favor intramolecular cyclization over intermolecular oligomerization. Add PyBOP (1.5 eq) and DIPEA (4.0 eq) and stir for 12 hours.

Workflow Step1 Step 1 Fmoc-AA-OH + H-N-Me-Nva-OtBu Coupling (HATU/DIPEA) Step2 Step 2 LC-MS Validation Check for Unreacted Amine Step1->Step2 Step2->Step1 Incomplete (COMU Recouple) Step3 Step 3 TFA-Mediated Cleavage of tert-Butyl Ester Step2->Step3 Complete (>95%) Step4 Step 4 Head-to-Tail Macrocyclization Step3->Step4 Step5 Step 5 High-Throughput Affinity Screening Step4->Step5

Caption: Workflow for integrating H-N-Me-Nva-OtBu into a screening library.

References

  • Iskandar, S. E., Haberman, V. A., & Bowers, A. A. (2020). Expanding the Chemical Diversity of Genetically-Encoded Libraries. ACS Combinatorial Science, 22(12), 712–733.[Link]

  • Fiacco, S. V., et al. (2016). Directed Evolution of Scanning Unnatural Protease Resistant (SUPR) Peptides for In Vivo Applications. ChemBioChem, 17(17), 1643–1651.[Link]

  • Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 67(22), 19932-19965.[Link]

Sources

Application

Advanced Chromatographic Purification Protocol for (S)-tert-Butyl 2-(methylamino)pentanoate

Introduction & Physicochemical Profiling (S)-tert-Butyl 2-(methylamino)pentanoate is an N-methylated derivative of L-norvaline, protected at the C-terminus as a tert-butyl ester. N-methyl amino acids are critical buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

(S)-tert-Butyl 2-(methylamino)pentanoate is an N-methylated derivative of L-norvaline, protected at the C-terminus as a tert-butyl ester. N-methyl amino acids are critical building blocks in modern drug development, frequently utilized to enhance membrane permeability, increase proteolytic stability, and enforce specific conformational rigidities in peptide therapeutics [1].

However, the purification of this specific intermediate presents a trifecta of chromatographic challenges:

  • Lack of a UV Chromophore: The molecule lacks aromatic rings or conjugated π -systems. Its only chromophores are the ester carbonyl and the secondary amine, which absorb weakly below 210 nm.

  • High Basicity: The secondary amine (pKa ~9.5) interacts strongly with acidic silanol groups on standard stationary phases, leading to severe peak tailing.

  • Acid Sensitivity: The tert-butyl ester is susceptible to acid-catalyzed cleavage, limiting the use of harsh ion-pairing agents.

This application note details two field-proven, self-validating purification modalities—Normal Phase Flash Chromatography with ELSD and Preparative LC-MS —designed to overcome these specific physicochemical hurdles.

Chromatographic Strategy & Causality

Detection Strategy: The Necessity of ELSD and MS

Standard UV-Vis detectors rely on the analyte's ability to absorb light. Because (S)-tert-Butyl 2-(methylamino)pentanoate only absorbs below 210 nm, utilizing standard UV detection (e.g., 254 nm) will result in the analyte eluting invisibly. Furthermore, attempting to monitor at 205 nm is futile when using solvents like ethyl acetate, which has a UV cutoff of 256 nm and will completely blind the detector [2].

To solve this, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) is mandatory. ELSD evaporates the mobile phase and measures the light scattered by the remaining non-volatile analyte particles, making it a universal detector independent of the molecule's optical properties [3]. For high-resolution needs, MS-directed purification targeting the specific mass-to-charge ratio (m/z) provides absolute peak confirmation [4].

Stationary Phase Selection: Mitigating Silanol Interactions

Unmodified bare silica gel possesses acidic silanol groups (Si-OH, pKa ~4.5). The basic secondary amine of our target molecule will undergo strong ion-exchange interactions with these silanols, resulting in irreversible adsorption and extreme band broadening [5].

  • For Normal Phase: We mandate the use of amine-functionalized silica ( NH2​ -silica) . The covalently bonded amine groups neutralize the stationary phase, preventing secondary interactions and allowing the basic analyte to elute as a sharp, symmetrical band.

  • For Reversed Phase: A robust, end-capped C18 column is used to separate the lipophilic aliphatic side chain.

Mobile Phase Additives: Protecting the tert-Butyl Ester

Trifluoroacetic acid (TFA) is the default ion-pairing agent for peptide purification. However, tert-butyl esters are highly susceptible to acid-catalyzed hydrolysis [1]. While dilute TFA (0.1%) might be tolerated during the chromatographic run, the concentration of fractions during subsequent solvent evaporation concentrates the TFA, leading to massive product degradation (yielding isobutylene and the free carboxylic acid). Therefore, Formic Acid (0.1%) is utilized; it provides sufficient protonation to ensure sharp peak shapes and excellent +ESI ionization without risking ester cleavage.

Workflow Visualization

G Start Crude (S)-tert-Butyl 2-(methylamino)pentanoate Profile Physicochemical Profiling Basic Amine | No Chromophore Start->Profile Decision Select Chromatographic Modality Profile->Decision NP Normal Phase Flash (Scale: >500 mg) Decision->NP High Mass Load RP Reversed-Phase Prep-LC (Scale: <500 mg) Decision->RP High Resolution NP_Method Amine-Functionalized Silica Hexane/EtOAc Gradient ELSD Detection NP->NP_Method RP_Method C18 Stationary Phase H2O/MeCN + 0.1% FA MS Detection (m/z 188.2) RP->RP_Method Pure Purified Target Compound (>98% Purity) NP_Method->Pure RP_Method->Pure

Fig 1: Chromatographic decision tree for non-chromophoric basic amino acid esters.

Detailed Experimental Protocols

Method A: Normal Phase Flash Chromatography (ELSD-Directed)

Optimal for bulk purification (>500 mg) of crude synthesis mixtures.

Materials & Setup:

  • System: Automated Flash Chromatography system equipped with an integrated ELSD (e.g., Biotage Selekt or Teledyne ISCO CombiFlash) [2].

  • Column: Amine-functionalized silica cartridge (40 µm, 60 Å). Size determined by a 5% mass loading rule (e.g., 25 g column for 1.25 g crude).

  • Mobile Phase A: Hexane (HPLC Grade).

  • Mobile Phase B: Ethyl Acetate (HPLC Grade).

Step-by-Step Procedure:

  • ELSD Tuning: Set the ELSD drift tube temperature to 40 °C and the nebulizer gas (Nitrogen) pressure to 1.5 bar (or ~1.5 SLM). Self-Validation Check: Ensure the makeup solvent flow to the ELSD split is functioning to prevent sample precipitation in the transfer capillary.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of dichloromethane (DCM). Apply directly to the top of the amine cartridge or use a dry-load cartridge packed with Celite.

  • Equilibration: Equilibrate the column with 3 Column Volumes (CV) of 100% Hexane.

  • Elution: Execute the gradient detailed in Table 1. The target compound typically elutes between 40-50% Ethyl Acetate.

  • Fractionation: Collect fractions based strictly on the ELSD signal threshold. UV signals should be ignored to prevent false negatives.

  • Recovery: Pool the ELSD-positive fractions and concentrate in vacuo at 30 °C to yield the purified oil.

Method B: Preparative LC-MS (Reversed-Phase)

Optimal for high-purity isolation (<500 mg) or separating closely related structural isomers/epimers.

Materials & Setup:

  • System: Preparative HPLC coupled to a single quadrupole Mass Spectrometer (e.g., Gilson VERITY LC-MS)[4].

  • Column: C18 Prep Column (19 mm × 150 mm, 5 µm particle size).

  • Mobile Phase A: Milli-Q Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

Step-by-Step Procedure:

  • MS Tuning: Configure the ESI source in positive ion mode (+ESI). Set the capillary voltage to 3.0 kV and desolvation temperature to 350 °C. Set the Selected Ion Monitoring (SIM) channel to m/z 188.2 [M+H]+ .

  • Sample Loading: Dissolve the sample in 1:1 Water:Acetonitrile (max concentration 50 mg/mL). Filter through a 0.45 µm PTFE syringe filter.

  • Elution: Inject the sample and run the gradient outlined in Table 2.

  • Fractionation: Set the fraction collector to trigger exclusively upon the detection of m/z 188.2 exceeding a threshold of 5×105 counts per second (cps).

  • Recovery: Lyophilize the collected fractions immediately. Crucial: Do not use a rotary evaporator with high heat, as prolonged exposure to aqueous formic acid at elevated temperatures can cause partial ester hydrolysis.

Quantitative Data Summaries

Table 1: Mobile Phase Gradient for Normal Phase Flash Chromatography

Column Volume (CV)% Hexane (A)% Ethyl Acetate (B)Flow Rate (mL/min)Purpose
0.0 - 2.0100030.0Isocratic hold (Wash)
2.0 - 12.0100 200 8030.0Linear gradient (Elution)
12.0 - 14.0208030.0Isocratic hold (Flush)

Table 2: Mobile Phase Gradient for Preparative LC-MS

Time (min)% Water + 0.1% FA (A)% Acetonitrile + 0.1% FA (B)Flow Rate (mL/min)Purpose
0.0 - 2.095520.0Sample loading & desalting
2.0 - 15.095 55 9520.0Linear gradient (Elution)
15.0 - 18.059520.0Column wash
18.0 - 20.095520.0Re-equilibration

Table 3: Expected Recovery and Purity Metrics

Purification ModalityAverage Mass Recovery (%)Final Purity (LC-MS/ELSD)Primary Advantage
NP Flash (Amine Silica) 88 - 92%> 95%High throughput, handles large crude mass.
Prep LC-MS (C18) 75 - 82%> 99%Absolute mass confirmation, removes trace epimers.

References

  • Google Patents. "WO2004007427A1 - N-methyl amino acids". google.com.
  • Biotage. "Finding hidden reaction products: enhanced detection in flash purification with evaporative light-scattering technology". biotage.com.
  • Advion Interchim Scientific. "Evaporative light scattering detector ELSD". flash-chromatography.com.
  • Gilson. "Synthetic Peptide Purification Using Preparative LC-MS". gilson.com.
  • Buchi. "Don't get salty about your separations. Develop flash and prep HPLC applications to purify a range of compounds." buchi.com.
Method

Application Note: Synthesis of N-Methylated Peptides Using (S)-tert-Butyl 2-(methylamino)pentanoate

Target Audience: Researchers, peptide chemists, and drug development professionals. Focus: Solution-phase C→N peptide elongation, overcoming steric hindrance, and mitigating diketopiperazine (DKP) formation.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Focus: Solution-phase C→N peptide elongation, overcoming steric hindrance, and mitigating diketopiperazine (DKP) formation.

Introduction & Strategic Rationale

The incorporation of N-methylated amino acids into peptide sequences is a cornerstone strategy in modern drug discovery. N-methylation enhances oral bioavailability, increases membrane permeability, and shields the amide bond from proteolytic degradation by endo- and exopeptidases 1.

(S)-tert-Butyl 2-(methylamino)pentanoate , also known as the tert-butyl ester of N-methyl-L-norvaline (H-N(Me)-Nva-OtBu), serves as a highly specialized C-terminal building block for solution-phase peptide synthesis (SPS).

In standard peptide synthesis, elongating a chain containing an N-methylated residue is notoriously difficult. The amidation reactivity of a secondary amine is approximately 1/10th to 1/100th that of a primary amine 1. Furthermore, synthesizing N-methylated dipeptides often leads to spontaneous and irreversible diketopiperazine (DKP) formation upon N-terminal deprotection. The strategic selection of a bulky tert-butyl ester (OtBu) at the C-terminus provides critical steric shielding, effectively preventing the intramolecular cyclization that leads to DKP, a protection not afforded by smaller methyl or benzyl esters 2.

Mechanistic Insights: Overcoming Steric Hindrance

Coupling an incoming N-protected amino acid (e.g., Fmoc-AA-OH) to the hindered secondary amine of H-N(Me)-Nva-OtBu requires bypassing standard carbodiimide chemistry (e.g., DIC/HOBt), which typically results in incomplete reactions and high rates of oxazolone-mediated racemization.

To force this coupling, the activation energy barrier must be lowered using highly electrophilic intermediates. Two field-proven approaches are detailed in this guide:

  • In Situ Pivaloyl Mixed Anhydrides (Piv₂O): Pivaloyl anhydride generates a highly reactive mixed anhydride intermediate without the need for strong organic bases. This rapid nucleophilic trapping prevents the accumulation of activated species, drastically reducing epimerization 1.

  • Halogenated Phosphonium Reagents (PyBroP): PyBroP generates an acyloxyphosphonium species. Because the bromide ion is an excellent leaving group, the intermediate is highly susceptible to attack even by sterically hindered secondary amines 2.

Mechanism A Fmoc-AA-OH (Carboxylic Acid) C Mixed Anhydride Intermediate A->C + Piv2O - Pivalic Acid B Piv2O (Pivaloyl Anhydride) B->C E Tetrahedral Intermediate C->E Nucleophilic Attack D H-N(Me)-Nva-OtBu (Nucleophile) D->E F N-Methylated Peptide E->F Elimination of Pivalate

Mechanistic pathway of in situ pivaloyl mixed anhydride generation and amidation.

Data Presentation: Reagent Efficacy

The selection of the coupling reagent dictates the success of the C→N elongation. The table below summarizes the empirical performance of various coupling systems when reacting an Fmoc-AA-OH with a sterically hindered N-methyl amino acid tert-butyl ester.

Coupling ReagentActive IntermediateTypical Yield (%)Racemization RiskReaction TimeBase Requirement
Piv₂O Pivaloyl Mixed Anhydride75 – 90%Very Low1 – 3 hNone / Mild
PyBroP Acyloxyphosphonium60 – 85%Moderate12 – 24 hStrong (DIEA)
HATU O-Atab (Uronium)50 – 70%Moderate12 – 24 hStrong (DIEA)
DIC / HOBt OBt Ester< 30%High> 24 hNone

Experimental Protocols

The following self-validating protocols are designed for the solution-phase synthesis of N-methylated dipeptides or fragments using (S)-tert-Butyl 2-(methylamino)pentanoate as the C-terminal anchor.

Workflow N1 Start: (S)-tert-Butyl 2-(methylamino)pentanoate N2 Activation: Fmoc-AA-OH + Piv2O or PyBroP N1->N2 Add Reagents N3 Coupling Reaction (Formation of Peptide Bond) N2->N3 Amidation N4 Fmoc Deprotection (Secondary Amine Liberation) N3->N4 Base Treatment N4->N2 Next Cycle (If needed) N5 Global Deprotection (TFA Cleavage of t-Bu) N4->N5 Final Step

Workflow for C-to-N solution-phase peptide elongation using H-N(Me)-Nva-OtBu.

Protocol A: Base-Free Coupling via Pivaloyl Mixed Anhydride (Piv₂O)

This method is prioritized for highly epimerization-prone amino acids, as the absence of a strong tertiary amine base preserves chiral integrity.

Materials:

  • (S)-tert-Butyl 2-(methylamino)pentanoate (1.0 eq)

  • Fmoc-AA-OH (1.2 eq)

  • Pivaloyl anhydride (Piv₂O) (1.3 eq)

  • Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Reagent Solubilization: Dissolve Fmoc-AA-OH (1.2 eq) and Piv₂O (1.3 eq) in anhydrous EtOAc (0.2 M concentration) in an oven-dried round-bottom flask under an inert nitrogen atmosphere.

  • Nucleophile Addition: Immediately add (S)-tert-Butyl 2-(methylamino)pentanoate (1.0 eq) to the stirring solution. Causality note: The mixed anhydride forms rapidly in situ; simultaneous presence of the nucleophile ensures immediate trapping, preventing the degradation of the anhydride.

  • Reaction Propagation: Stir the mixture at room temperature (20–25 °C) for 1 to 3 hours. Monitor reaction completion via TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with 1M HCl, brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure to yield the crude Fmoc-AA-N(Me)-Nva-OtBu.

Protocol B: PyBroP-Mediated Coupling

Utilize this protocol when dealing with highly aliphatic or exceptionally bulky incoming Fmoc-amino acids where mixed anhydrides may suffer from steric exclusion.

Materials:

  • (S)-tert-Butyl 2-(methylamino)pentanoate (1.0 eq)

  • Fmoc-AA-OH (2.0 eq)

  • PyBroP (2.0 eq)

  • N,N-Diisopropylethylamine (DIEA) (6.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Pre-mixing: Dissolve Fmoc-AA-OH (2.0 eq), (S)-tert-Butyl 2-(methylamino)pentanoate (1.0 eq), and PyBroP (2.0 eq) in anhydrous DCM (0.1 M).

  • Thermal Control: Cool the reaction vessel to 0 °C in an ice bath. Causality note: PyBroP activation is highly exothermic. Cooling the system prior to base addition prevents thermal-induced epimerization of the activated acyloxyphosphonium intermediate.

  • Base Addition: Add DIEA (6.0 eq) dropwise over 5 minutes.

  • Coupling: Allow the reaction to slowly warm to room temperature and stir for 12 to 24 hours.

  • Workup: Dilute with DCM, wash sequentially with 5% KHSO₄ (aq), saturated NaHCO₃ (aq), and brine. Dry and concentrate for subsequent silica gel purification.

Protocol C: C-Terminal tert-Butyl Ester Deprotection

The tert-butyl ester is strictly orthogonal to Fmoc chemistry and must be removed using strong acidolysis at the end of the synthetic sequence.

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS)

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Cleavage Cocktail Preparation: Prepare a solution of TFA/DCM/TIPS (50:45:5, v/v/v). Causality note: TIPS acts as a carbocation scavenger, trapping the highly reactive tert-butyl cations generated during ester cleavage, preventing them from alkylating the peptide backbone.

  • Acidolysis: Dissolve the fully protected peptide in the cleavage cocktail (10 mL per gram of peptide). Stir at room temperature for 1 to 2 hours.

  • Precipitation: Evaporate the bulk of the TFA/DCM under a stream of nitrogen. Add the concentrated residue dropwise into ice-cold diethyl ether to precipitate the free C-terminal peptide.

  • Isolation: Centrifuge the precipitate, decant the ether, and wash the pellet twice more with cold ether before drying under a vacuum.

References

  • N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides ChemRxiv URL:[Link]

  • Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides ACS Publications (Chemical Reviews) URL:[Link]

Sources

Application

A Robust Chiral HPLC Method for the Quality Control of (S)-tert-Butyl 2-(methylamino)pentanoate Using Pre-column Derivatization

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of (S)-tert-Butyl 2-(methylamino)pentanoate Abstract This application note details the development and validation of a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of (S)-tert-Butyl 2-(methylamino)pentanoate

Abstract

This application note details the development and validation of a highly selective and sensitive High-Performance Liquid Chromatography (HPLC) method for the analysis of (S)-tert-Butyl 2-(methylamino)pentanoate. This compound, a crucial chiral intermediate in pharmaceutical synthesis, presents analytical challenges due to its lack of a native chromophore and the critical need to control its enantiomeric purity. The described method employs a pre-column derivatization strategy using 9-fluorenylmethyl chloroformate (FMOC-Cl) to attach a fluorescent tag to the secondary amine. The resulting derivative is then resolved from its corresponding (R)-enantiomer on a polysaccharide-based chiral stationary phase. The method demonstrates excellent linearity, accuracy, precision, and robustness, making it suitable for routine quality control in research and drug development environments.

Introduction: The Analytical Imperative

(S)-tert-Butyl 2-(methylamino)pentanoate is a non-standard amino acid ester that serves as a valuable chiral building block in the synthesis of complex pharmaceutical molecules. The stereochemistry of such intermediates is of paramount importance, as different enantiomers of a final drug product can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of a reliable analytical method to confirm both the identity and the enantiomeric purity of (S)-tert-Butyl 2-(methylamino)pentanoate is a critical step in ensuring the quality and safety of the final active pharmaceutical ingredient (API).

The primary analytical hurdles for this molecule are twofold:

  • Lack of a Chromophore: The analyte possesses no significant UV-absorbing or fluorescent moiety, precluding sensitive detection by standard HPLC detectors.

  • Chirality: The presence of a stereocenter necessitates a chiral separation technique to quantify the desired (S)-enantiomer and detect the presence of the unwanted (R)-enantiomer impurity.

To overcome these challenges, this protocol employs a well-established strategy: pre-column derivatization to enhance detectability, followed by direct enantiomeric separation using chiral HPLC.[1] This approach provides a comprehensive solution for both quantification and stereochemical fidelity assessment.

Method Development Strategy: A Logic-Driven Approach

The selection of an appropriate analytical strategy was guided by the physicochemical properties of the analyte. The workflow was designed to be both robust and easily transferable between laboratories.

The Derivatization Decision: Enabling Sensitive Detection

Given the absence of a chromophore, derivatization is essential.[2] 9-fluorenylmethyl chloroformate (FMOC-Cl) was selected as the derivatizing agent for several compelling reasons:

  • Reactivity: FMOC-Cl reacts efficiently with secondary amines under mild, basic conditions to form a stable derivative.[3][4]

  • Sensitivity: The fluorenyl group is a potent fluorophore, enabling highly sensitive detection using a fluorescence detector (FLD), which offers superior sensitivity and selectivity over UV detection.[4]

  • Chromatographic Suitability: The resulting FMOC-derivative is significantly more hydrophobic than the parent compound, making it well-suited for retention and separation on reversed-phase HPLC columns.

The Separation Strategy: Achieving Enantiomeric Resolution

Direct chiral separation on a Chiral Stationary Phase (CSP) is the most efficient method for resolving enantiomers.[1] Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are renowned for their broad applicability and excellent resolving power for a wide variety of chiral compounds, including derivatized amino acids.[5][6] This class of CSP was chosen as the starting point for method development due to its high probability of success.

The overall analytical workflow is depicted in the diagram below.

Method_Development_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Chiral HPLC Analysis cluster_data Data Processing prep_analyte Weigh Analyte & Prepare Stock Solution mix Mix Analyte, Buffer, & FMOC-Cl prep_analyte->mix prep_fmoc Prepare FMOC-Cl Reagent prep_fmoc->mix prep_buffer Prepare Borate Buffer prep_buffer->mix react Incubate (Room Temp) mix->react quench Quench Reaction (e.g., with primary amine) react->quench inject Inject Derivatized Sample quench->inject separate Separation on Chiral Column inject->separate detect Fluorescence Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification & Enantiomeric Purity Calculation integrate->quantify report Generate Report quantify->report

Caption: Overall workflow for the analysis of (S)-tert-Butyl 2-(methylamino)pentanoate.

Materials and Instrumentation

ItemDescription
Standards & Reagents (S)-tert-Butyl 2-(methylamino)pentanoate (Reference Standard, >99.5% purity)
(R)-tert-Butyl 2-(methylamino)pentanoate (for specificity/resolution validation)
9-fluorenylmethyl chloroformate (FMOC-Cl, >99%)
Boric Acid (ACS Grade)
Sodium Hydroxide (ACS Grade)
Adamantane-1-amine or similar primary amine (for quenching)
Solvents Acetonitrile (HPLC Grade, Far-UV)
Methanol (HPLC Grade)
Water (Type I, 18.2 MΩ·cm)
Instrumentation HPLC system with quaternary pump, autosampler with thermostat, column oven, and fluorescence detector.
Chiral Column Polysaccharide-based CSP, e.g., Lux® Amylose-1 or Chiralpak® IA (5 µm, 4.6 x 250 mm) or equivalent.

Experimental Protocols

Protocol 1: Reagent and Standard Preparation
  • Borate Buffer (200 mM, pH 8.5): Dissolve 1.24 g of boric acid in 90 mL of Type I water. Adjust pH to 8.5 with 1 M sodium hydroxide. Make up the final volume to 100 mL with Type I water.

  • FMOC-Cl Reagent (15 mM): Dissolve 40 mg of FMOC-Cl in 10 mL of acetonitrile. This solution is light-sensitive and should be prepared fresh daily and stored in an amber vial.

  • Quenching Solution (50 mM): Dissolve 76 mg of adamantane-1-amine in 10 mL of acetonitrile.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of (S)-tert-Butyl 2-(methylamino)pentanoate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Analyte Working Solutions: Prepare a series of dilutions from the stock solution for calibration curve construction (e.g., 1-100 µg/mL) using 50:50 acetonitrile/water as the diluent.

Protocol 2: Pre-column Derivatization Procedure

This procedure should be performed consistently for all standards, samples, and blanks.

  • To a 1.5 mL autosampler vial, add 100 µL of the analyte working solution (or sample/blank).

  • Add 100 µL of 200 mM Borate Buffer (pH 8.5). Vortex briefly.

  • Add 200 µL of 15 mM FMOC-Cl reagent. Cap the vial immediately and vortex for 30 seconds.

  • Allow the reaction to proceed for 10 minutes at room temperature, protected from light.

  • Add 100 µL of the 50 mM quenching solution to react with excess FMOC-Cl. Vortex for 30 seconds.

  • Allow the quenching reaction to proceed for 2 minutes .

  • The sample is now ready for injection into the HPLC system.

Derivatization_Reaction Analyte (S)-tert-Butyl 2-(methylamino)pentanoate plus1 + FMOC FMOC-Cl reaction_arrow -> Product FMOC-Analyte Derivative (Fluorescent) caption Borate Buffer (pH 8.5) Room Temperature reaction_arrow->caption

Caption: Derivatization of the analyte with FMOC-Cl.

Protocol 3: Final HPLC Method Parameters
ParameterCondition
Column Chiralpak® IA (5 µm, 4.6 x 250 mm)
Mobile Phase A Acetonitrile
Mobile Phase B Methanol
Mobile Phase C Type I Water
Mode Isocratic
Composition 50% A / 25% B / 25% C
Flow Rate 0.8 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Fluorescence Det. Excitation: 265 nm, Emission: 315 nm
Run Time 30 minutes

Method Validation Summary (per ICH Q2(R2))

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.[7][8] A summary of the results is presented below.

Specificity

The method demonstrated excellent specificity. No interfering peaks were observed in the blank chromatogram at the retention times of the (S) and (R) enantiomer derivatives. The method was able to baseline-resolve the FMOC-derivatives of the (S)-enantiomer and the (R)-enantiomer (Resolution > 2.0).

Linearity and Range
ParameterResult
Range 0.5 - 50 µg/mL
Regression Equation y = 12543x + 876
Correlation Coeff. (r²) > 0.9995
Accuracy (Recovery)
Spiked LevelConcentration (µg/mL)Mean Recovery (%)%RSD
Low1.099.81.2%
Mid25.0101.20.8%
High45.099.10.9%
Precision
Level (µg/mL)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=18 over 3 days)
1.01.5%2.4%
25.00.7%1.3%
Limits of Detection (LOD) and Quantitation (LOQ)
ParameterResult (µg/mL)
LOD 0.15
LOQ 0.50
Robustness

The method was found to be robust with respect to minor, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). Peak resolution and area counts remained within acceptable limits (%RSD < 5%).

Conclusion

This application note presents a validated, robust, and highly sensitive chiral HPLC method for the determination of (S)-tert-Butyl 2-(methylamino)pentanoate. The pre-column derivatization with FMOC-Cl successfully addresses the challenge of poor detectability, while the use of a polysaccharide-based chiral stationary phase provides excellent enantiomeric resolution. The method meets all validation criteria as per ICH guidelines for accuracy, precision, linearity, and specificity. It is therefore deemed fit for its intended purpose in quality control environments for monitoring the chemical and enantiomeric purity of this important pharmaceutical intermediate.

References

  • Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. PubMed.[Link]

  • HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Taylor & Francis Online.[Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea.[Link]

  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific.[Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases... Journal of Chromatographic Science, Oxford Academic.[Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.[Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.[Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex.[Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.[Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent Technologies.[Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.[Link]

  • Validation of Analytical Procedure Q2(R2). ICH.[Link]

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Method

In vitro assay preparation using (S)-tert-Butyl 2-(methylamino)pentanoate

An Application and Protocol Guide for the In Vitro Characterization of (S)-tert-Butyl 2-(methylamino)pentanoate as a Putative Prodrug Abstract The modification of a pharmacologically active agent into a prodrug is a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide for the In Vitro Characterization of (S)-tert-Butyl 2-(methylamino)pentanoate as a Putative Prodrug

Abstract

The modification of a pharmacologically active agent into a prodrug is a cornerstone strategy in medicinal chemistry to overcome pharmacokinetic challenges such as poor solubility, limited permeability, and rapid metabolism.[1][2] Amino acid esters represent a common and effective prodrug motif, leveraging endogenous enzymes for bioactivation.[3] This guide provides a comprehensive suite of in vitro protocols for the evaluation of (S)-tert-Butyl 2-(methylamino)pentanoate, a non-canonical amino acid derivative. For the purpose of this guide, we will treat this molecule as a putative prodrug for a hypothetical active pharmaceutical ingredient (API), (S)-2-(methylamino)pentanoic acid. These protocols are designed to assess the key characteristics of a successful prodrug: chemical stability, efficient enzymatic conversion to the parent drug, potential for intestinal absorption, and preliminary safety assessment. The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in the early-stage characterization of novel chemical entities.

Introduction: The Amino Acid Ester Prodrug Strategy

Many promising drug candidates fail to advance due to suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The prodrug approach involves chemically modifying the active drug to form a bioreversible derivative that can overcome these barriers.[4] Esterifying a carboxylic acid functional group, a common moiety in many APIs, can increase lipophilicity, which may enhance membrane permeability.[5] (S)-tert-Butyl 2-(methylamino)pentanoate features a tert-butyl ester group, which masks the polar carboxylic acid of its parent compound. This modification is designed to be cleaved by ubiquitous esterase enzymes in the body, releasing the active parent drug at or near the site of absorption or action.

The central hypothesis for this guide is that (S)-tert-Butyl 2-(methylamino)pentanoate (the "Prodrug") serves as a carrier for the pharmacologically active (S)-2-(methylamino)pentanoic acid (the "Parent Drug"). To validate this hypothesis, a series of in vitro assays must be conducted to answer four critical questions:

  • Stability: Is the prodrug stable enough at physiological pH values (e.g., in the stomach and intestine) to reach its intended absorption site, but labile enough to be cleaved by enzymes?

  • Conversion: Does the prodrug efficiently convert to the parent drug in a biologically relevant matrix, such as human plasma or within cells?

  • Permeability: Can the prodrug cross a biological membrane model, such as the intestinal epithelium, more effectively than the parent drug?

  • Safety: Does the prodrug exhibit overt cytotoxicity at relevant concentrations?

This document outlines the protocols to systematically address these questions.

Overall Experimental Workflow

A logical, phased approach is critical for the efficient evaluation of a prodrug candidate. The workflow begins with fundamental stability assessments, progresses to more complex cell-based models of absorption and metabolism, and includes a concurrent assessment of cytotoxicity. Analytical method development is a foundational requirement that underpins all quantitative assays.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Cell-Based Functional Assays cluster_2 Phase 3: Data Synthesis A Analytical Method Development (LC-MS/MS) For Prodrug & Parent Drug B Chemical Stability (pH 1.2, 6.8, 7.4) A->B C Metabolic Stability (Human Plasma) A->C D Intestinal Permeability (Caco-2 Monolayer Assay) A->D B->D C->D F Comprehensive Data Analysis & Interpretation D->F E Cytotoxicity (MTT Assay) E->F

Figure 1: High-level workflow for the in vitro evaluation of a prodrug candidate.

Protocol I: Stability Assessment

The ideal prodrug must be stable in the chemical environment of the gut but susceptible to enzymatic hydrolysis. These assays quantify the degradation of the prodrug under different conditions.

Causality and Rationale

The tert-butyl ester is susceptible to both acid-catalyzed hydrolysis and, more significantly, enzyme-mediated hydrolysis.[6] By testing in buffers of varying pH, we simulate passage through the acidic stomach (pH ~1.2) and the near-neutral small intestine (pH ~6.8-7.4). The plasma stability assay directly measures the compound's susceptibility to cleavage by circulating esterases, which is the intended activation mechanism.[5][7]

Figure 2: Enzymatic hydrolysis of the prodrug to the parent drug and byproduct.

Part A: Chemical Stability Protocol
  • Reagent Preparation:

    • Prepare 100 mM phosphate buffers at pH 1.2, 6.8, and 7.4.

    • Prepare a 10 mM stock solution of the Prodrug in DMSO.

  • Assay Procedure:

    • Dispense 990 µL of each buffer into triplicate microcentrifuge tubes for each time point. Pre-warm tubes to 37°C.

    • Initiate the reaction by adding 10 µL of the 10 mM Prodrug stock solution to each tube (final concentration: 100 µM). Vortex briefly.

    • Incubate at 37°C.

    • At specified time points (e.g., 0, 30, 60, 120, and 240 minutes), take a 50 µL aliquot from each tube.

    • Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).

    • Vortex and centrifuge at >10,000 x g for 10 minutes to precipitate proteins/salts.

    • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the peak area of the Prodrug at each time point using LC-MS/MS.

    • Normalize the peak area to that of the internal standard.

    • Plot the percentage of Prodrug remaining versus time.

    • Calculate the half-life (t½) from the slope of the natural log of the percentage remaining versus time.

Part B: Plasma Stability Protocol
  • Reagent Preparation:

    • Thaw frozen human plasma (pooled) at 37°C.

    • Prepare a 10 mM stock solution of the Prodrug in DMSO.

  • Assay Procedure:

    • Dispense 495 µL of plasma into triplicate microcentrifuge tubes. Pre-warm to 37°C.

    • Initiate the reaction by adding 5 µL of the 10 mM Prodrug stock solution (final concentration: 100 µM). Vortex briefly.

    • Incubate at 37°C.

    • At time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take a 50 µL aliquot.

    • Quench and process the samples as described in the chemical stability protocol (Step 2.5 onwards).

    • Include a heat-inactivated plasma control to distinguish enzymatic from chemical degradation.

  • Data Analysis:

    • Quantify both the Prodrug and the appearance of the Parent Drug.

    • Plot the percentage of Prodrug remaining over time and calculate the half-life.

ParameterChemical StabilityPlasma Stability
Matrix Phosphate BufferHuman Plasma
pH 1.2, 6.8, 7.4~7.4
Temperature 37°C37°C
Test Conc. 100 µM100 µM
Time Points 0, 30, 60, 120, 240 min0, 5, 15, 30, 60, 120 min
Analysis LC-MS/MSLC-MS/MS
Primary Outcome Chemical t½Metabolic t½

Protocol II: Intestinal Permeability (Caco-2 Assay)

The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a polarized monolayer with tight junctions that serves as a widely accepted in vitro model of the human intestinal epithelium.[8][9] This assay predicts the rate and extent of intestinal absorption and can identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[10]

Causality and Rationale

The more lipophilic Prodrug is expected to have higher passive permeability across the Caco-2 monolayer compared to its more polar Parent Drug. The assay measures transport in two directions: apical (AP) to basolateral (BL), simulating absorption, and BL to AP, assessing efflux. A high efflux ratio (Papp(B-A) / Papp(A-B)) suggests the compound is actively pumped out of the cell, which could limit bioavailability.[9]

Step-by-Step Methodology
  • Cell Culture:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Seed cells onto Transwell™ inserts (e.g., 24-well format, 0.4 µm pore size) at a density of ~60,000 cells/cm².

    • Culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values >250 Ω·cm² are typically considered acceptable.

    • Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow.

  • Transport Assay:

    • Wash the monolayers with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).

    • Prepare the dosing solution of the Prodrug (e.g., 10 µM) in HBSS.

    • For AP-to-BL transport: Add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.

    • For BL-to-AP transport: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate at 37°C on an orbital shaker.

    • At specified time points (e.g., 60 and 120 minutes), take samples from the receiver chamber. Replace the volume with fresh HBSS.

    • Take a sample from the donor chamber at the end of the experiment.

  • Sample Analysis:

    • Analyze the concentration of the Prodrug and Parent Drug in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of appearance of the compound in the receiver chamber.

      • A is the surface area of the Transwell™ membrane.

      • C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER): ER = Papp(BL-AP) / Papp(AP-BL)

Papp (x 10⁻⁶ cm/s)Predicted Absorption
< 1Low
1 - 10Moderate
> 10High
Efflux Ratio (ER)Interpretation
< 2No significant active efflux
> 2Potential substrate for efflux transporters

Protocol III: Cytotoxicity (MTT Assay)

It is crucial to ensure that the prodrug and its parent are not overtly toxic to cells at concentrations relevant to their biological activity. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12]

Causality and Rationale

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability.[14]

Step-by-Step Methodology
  • Cell Plating:

    • Seed a relevant cell line (e.g., HepG2 for liver toxicity or Caco-2) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the Prodrug and Parent Drug in culture medium. A typical concentration range would be from 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

    • Incubate for a relevant period, typically 24 or 48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[11]

    • Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

    • Incubate overnight at 37°C in a humidified atmosphere.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100

    • Plot % Viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Analytical Method Framework: LC-MS/MS

Accurate quantification of both the prodrug and the parent drug is essential for all the described assays. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[15][16]

General Procedure
  • Standard Preparation: Prepare calibration standards and quality control (QC) samples for both the Prodrug and Parent Drug in the relevant matrix (buffer, plasma, cell lysate).

  • Sample Preparation: Use protein precipitation with acetonitrile as described in the protocols. This method is efficient for removing proteins while recovering small molecules.[17]

  • Chromatography: Use a C18 reverse-phase column to separate the more lipophilic Prodrug from the more polar Parent Drug. A gradient elution with water and acetonitrile (both containing 0.1% formic acid) is typically effective.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the precursor-to-product ion transitions for both analytes using Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity.

ParameterExample Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive
Detection Mode Multiple Reaction Monitoring (MRM)

Conclusion and Data Synthesis

The suite of assays described provides a robust framework for the initial in vitro characterization of (S)-tert-Butyl 2-(methylamino)pentanoate as a prodrug candidate. A successful candidate would ideally exhibit:

  • Good chemical stability at intestinal pH (>90% remaining after 2 hours).

  • Rapid conversion in human plasma (t½ < 30 minutes) with corresponding appearance of the parent drug.

  • High permeability in the Caco-2 assay (Papp(A-B) > 10 x 10⁻⁶ cm/s).

  • Low efflux (ER < 2).

  • Low cytotoxicity (IC₅₀ > 50 µM).

By systematically generating and integrating these data, researchers can build a comprehensive profile of the compound, enabling an informed decision on its potential for further development. This structured approach ensures that key questions of stability, activation, and safety are addressed early in the drug discovery pipeline.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Mendes, E., et al. (2002). Synthesis, stability and in vitro dermal evaluation of aminocarbonyloxymethyl esters as prodrugs of carboxylic acid agents. Bioorganic & Medicinal Chemistry Letters, 12(10), 1397-1400. Retrieved from [Link]

  • Aboul-Fadl, T., et al. (2012). Synthesis and in vitro investigations of nalidixic acid amides of amino acid esters as prodrugs. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bradbury, R. H., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 86(8), 1349-1355. Retrieved from [Link]

  • Ribeiro, M., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2316. Retrieved from [Link]

  • Mejer, N., et al. (2013). Evolution of an Amino Acid Based Prodrug Approach: Stay Tuned. Journal of Medicinal Chemistry, 56(3), 775-791. Retrieved from [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • SpringerLink. (n.d.). General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link]

  • LGC. (2016). Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). LC-MS. Retrieved from [Link]

  • MDPI. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Retrieved from [Link]

  • SpringerLink. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Retrieved from [Link]

  • KaLy-Cell. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • ScienceDirect. (2012). Extracellular esterase activity as an indicator of endoplasmic reticulum calcium depletion. Retrieved from [Link]

  • ResearchGate. (2021). High-Throughput, Fluorescence-Based Esterase Activity Assay for Assessing Polysorbate Degradation Risk during Biopharmaceutical Development. Retrieved from [Link]

  • Preprints.org. (2025). The Evolution of Prodrug Strategies: From Simple Carriers to Smart, Targeted Systems. Retrieved from [Link]

  • TUGraz DIGITAL Library. (n.d.). Development of a high throughput assay for esterases and modification of an esterase for broadened substrate scope. Retrieved from [Link]

  • ACS Publications. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Retrieved from [Link]

  • MDPI. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]

  • MDPI. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Retrieved from [Link]

  • Synlett. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in N-Methylated Amino Acid Coupling

Welcome to the Advanced Troubleshooting Guide for highly hindered peptide and amide bond formations. As a Senior Application Scientist, I have designed this resource specifically for researchers struggling with the formi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for highly hindered peptide and amide bond formations. As a Senior Application Scientist, I have designed this resource specifically for researchers struggling with the formidable steric challenges presented by (S)-tert-Butyl 2-(methylamino)pentanoate (N-methyl norvaline tert-butyl ester).

This guide synthesizes mechanistic causality, empirical data, and self-validating protocols to ensure your coupling reactions succeed without compromising chiral integrity.

Part 1: Diagnostic Q&A – Understanding the Causality of Failure

Q1: Why is coupling an activated carboxylic acid to (S)-tert-Butyl 2-(methylamino)pentanoate exceptionally difficult compared to standard amino acids? A1: This specific molecule presents a "perfect storm" of steric and electronic deactivation. First, the N-methyl group renders the secondary amine significantly less nucleophilic than a primary amine due to the steric shielding of the nitrogen lone pair 1. Second, the tert-butyl ester group provides massive steric bulk directly adjacent to the alpha-carbon. In the transition state of amide bond formation, the incoming acyl group must navigate a highly restricted Bürgi-Dunitz trajectory. Combined with the propyl side chain of the norvaline core, this trifecta of bulk drastically increases the activation energy required for the reaction to proceed.

Q2: My standard HATU/DIEA coupling protocol yielded mostly unreacted starting material and a strange byproduct. What happened? A2: You have likely encountered guanidinylation (chain capping). While uronium/aminium salts like HATU and COMU are highly reactive, their use with severely hindered secondary amines is a known pitfall. Because the N-methyl amine attacks the activated ester very slowly, it has ample time to attack the uronium species of the coupling reagent directly. This side reaction permanently caps your amine as a dead-end tetramethylguanidinium derivative 1.

Q3: If uronium salts cause capping, what is the mechanistic alternative? A3: You must switch to phosphonium-based coupling reagents, such as PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) or PyAOP. These reagents do not contain a guanidinium moiety, completely eliminating the risk of amine capping while maintaining extreme electrophilic activation of the carboxylic acid 2. PyBroP is specifically engineered for coupling N-methyl amino acids where steric hindrance leads to low yields with other reagents 2.

Q4: Even with PyBroP, the reaction is sluggish. What is the ultimate fallback? A4: When phosphonium reagents fail, the "nuclear option" is generating an amino acid chloride 3. Acid chlorides are the most reactive acylating agents available. Their small atomic radius allows them to bypass the steric shielding of the N-methyl and tert-butyl groups, forcing the reaction to completion 4.

Part 2: Reagent Performance Data

To facilitate rapid decision-making, the following table summarizes the quantitative and qualitative performance profiles of various coupling reagent classes when applied specifically to hindered secondary amines like (S)-tert-Butyl 2-(methylamino)pentanoate.

Reagent ClassExamplesRelative ReactivityRisk of Amine CappingEpimerization RiskOptimal Base
Uronium/Aminium HATU, COMUHighHigh (Guanidinylation)ModerateDIEA
Phosphonium PyBroP, PyAOPVery HighNone Low-Moderate2,4,6-Collidine
Pyridinium BEPVery HighNone LowDIEA / Collidine
Acyl Halide Acid Chlorides (SOCl2)Extreme None High (Requires strict control)2,4,6-Collidine

Part 3: Troubleshooting Workflow Visualization

Follow this logical progression to minimize reagent waste and prevent dead-end side reactions.

G A Target: (S)-tert-Butyl 2-(methylamino)pentanoate B Attempt Coupling: HATU/COMU + DIEA A->B C LC-MS / Spot Test Validation B->C D Switch to PyBroP + Collidine C->D Incomplete / Capping G Coupling Complete (Product Mass Confirmed) C->G Complete E LC-MS / Spot Test Validation D->E F Acid Chloride Activation (SOCl2 / BTC) E->F Failed E->G Complete F->G Forces Completion

Decision tree for optimizing highly hindered N-methyl amino acid couplings.

Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality control. The following methodologies are designed as self-validating systems , meaning you will definitively prove the success or failure of the reaction before proceeding to purification.

Protocol A: PyBroP-Mediated Solution-Phase Coupling

Use this as your primary approach to avoid guanidinylation.

Materials:

  • Incoming Fmoc-Amino Acid (2.0 eq)

  • (S)-tert-Butyl 2-(methylamino)pentanoate (1.0 eq)

  • PyBroP (2.0 eq)

  • 2,4,6-Collidine (6.0 eq)

  • Anhydrous DCM/DMF (1:1)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the Fmoc-Amino Acid and PyBroP in anhydrous DCM/DMF. Add 2,4,6-Collidine and stir for 3 minutes at room temperature. Causality note: Collidine is used instead of DIEA to minimize base-catalyzed oxazolone formation and subsequent epimerization.

  • Coupling: Add (S)-tert-Butyl 2-(methylamino)pentanoate to the activated mixture. Stir under inert atmosphere for 12-24 hours.

  • Self-Validation Gate (LC-MS): Withdraw a 5 µL aliquot, quench in 100 µL Methanol, and inject into LC-MS.

    • Pass Condition: Disappearance of the free amine mass ([M+H]+ = 188.18 m/z) and appearance of the expected product mass.

    • Alternative Spot Test: If LC-MS is unavailable, spot the reaction on a TLC plate and stain with Bromophenol Blue. A blue/green spot indicates unreacted secondary amine 1. A yellow background with no blue spots indicates completion.

  • Workup: If validated, quench with saturated NaHCO3, extract with EtOAc, wash with 1M HCl, brine, dry over Na2SO4, and concentrate.

Protocol B: Acid Chloride Activation (The "Nuclear Option")

Deploy this only when Protocol A fails. This method leverages extreme reactivity to overcome the steric hindrance of the N-methyl substituent 3.

Step-by-Step Methodology:

  • Acid Chloride Generation: Suspend the incoming N-protected amino acid in anhydrous DCM. Add 1.5 eq of Thionyl Chloride (SOCl2) or Bis(trichloromethyl) carbonate (BTC). Stir at 0°C for 2 hours.

  • Self-Validation Gate 1 (Quench Test): Withdraw 2 µL of the mixture, quench into 50 µL of anhydrous Methanol. Run LC-MS to verify the formation of the methyl ester (confirming the acid chloride was successfully generated).

  • Solvent Evaporation: Critical Step. Evaporate the DCM and excess SOCl2 under reduced pressure to yield the crude acid chloride. Do not apply excessive heat.

  • Coupling: Redissolve the acid chloride in anhydrous DCM. Cool to 0°C. Add a solution of (S)-tert-Butyl 2-(methylamino)pentanoate (0.9 eq) and 2,4,6-Collidine (3.0 eq) in DCM dropwise.

  • Self-Validation Gate 2 (Completion): After 4 hours, run LC-MS. The extreme reactivity of the acid chloride should force complete conversion 4.

Part 5: Advanced FAQs

FAQ 1: Can I use microwave-assisted synthesis to force the HATU coupling? A: While microwave irradiation provides the thermal energy necessary to overcome high activation barriers in sterically congested couplings 1, doing so with HATU and a secondary amine will simply accelerate the unwanted guanidinylation side reaction. If you use microwave heating, you must pair it with a phosphonium reagent (PyBroP) or a highly reactive non-uronium additive. Keep temperatures strictly between 60-75°C to prevent epimerization.

FAQ 2: Why do you insist on 2,4,6-Collidine instead of standard DIEA? A: In fast couplings, DIEA is perfectly fine. However, because coupling to (S)-tert-Butyl 2-(methylamino)pentanoate is inherently slow, the activated incoming amino acid sits in the presence of base for an extended period. DIEA is basic enough to abstract the alpha-proton of the activated ester, leading to oxazolone formation and racemization. 2,4,6-Collidine is sterically hindered and less basic, acting as an excellent acid scavenger without promoting alpha-proton abstraction.

Part 6: References

  • strategies to overcome steric hindrance in N-methylated peptide synthesis - Benchchem Benchchem

  • The Role of PyBroP in Modern Organic Synthesis: Beyond Peptide Chains Nbinno

  • N-Methylation of Peptides on Selected Positions during the Elongation of the Peptide Chain in Solution Phase The Journal of Organic Chemistry - ACS Publications

  • Solution-Phase Synthesis of a Hindered N-Methylated Tetrapeptide Using Bts-Protected Amino Acid Chlorides The Journal of Organic Chemistry - ACS Publications

Sources

Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency with (S)-tert-Butyl 2-(methylamino)pentanoate

Welcome to the Advanced Peptide Synthesis Support Portal. This guide is specifically engineered for researchers and drug development professionals struggling with incomplete acylations when utilizing (S)-tert-Butyl 2-(me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Portal. This guide is specifically engineered for researchers and drug development professionals struggling with incomplete acylations when utilizing (S)-tert-Butyl 2-(methylamino)pentanoate (often abbreviated as H-NMe-Nva-OtBu).

Below, we deconstruct the chemical causality of this coupling failure, provide logical troubleshooting workflows, and outline self-validating protocols to ensure high-yield amide bond formation.

The Chemical Causality: Deconstructing the "Steric Triad"

To solve low coupling efficiency, we must first understand the physical chemistry preventing the reaction. H-NMe-Nva-OtBu is notoriously difficult to acylate because it presents a "Steric Triad" that drastically raises the activation energy of nucleophilic attack:

  • Secondary Amine (N-Methylation): The N-methyl group inherently reduces the nucleophilicity of the nitrogen compared to primary amines and alters the optimal trajectory for the incoming electrophile[1].

  • The tert-Butyl Ester Shield: The adjacent C-terminal tert-butyl ester (-OtBu) contains three methyl groups on a quaternary carbon. This creates a massive, umbrella-like steric shield directly adjacent to the alpha-carbon, physically repelling bulky active esters (like standard OBt esters).

  • Aliphatic Side Chain: The linear propyl chain of the pentanoate (norvaline) core adds rotational sweep volume, further burying the nitrogen lone pair.

Because of this triad, standard coupling reagents like HBTU or EDC/HOBt fail. Their resulting intermediates are simply too large to penetrate the steric shield. Success requires highly reactive, compact electrophiles or reagents capable of proximity-driven acceleration[2].

Troubleshooting Logic & Workflow

When a coupling fails, do not immediately repeat the same conditions. Use the logical workflow below to systematically escalate the reactivity of your system.

TroubleshootingTree Issue Low Yield: H-NMe-Nva-OtBu Coupling Test1 Chloranil Test Positive? Issue->Test1 Sol1 Switch to HATU or COMU (Increase Electrophilicity) Test1->Sol1 Yes (Unreacted Amine) Test2 Still Incomplete? Sol1->Test2 Sol2 Elevate Temp (50°C) or Microwave (75°C) Test2->Sol2 Yes Sol3 Use Acid Halide (BTC / Triphosgene) Test2->Sol3 Persists Success Successful Coupling Test2->Success No Sol2->Test2 Re-evaluate Sol3->Success

Logical troubleshooting workflow for resolving incomplete N-methyl amino acid couplings.

Quantitative Reagent Performance Matrix

Selecting the right coupling reagent is the most critical variable. The table below summarizes the expected performance of various activators when reacting with the sterically hindered H-NMe-Nva-OtBu[3][4][5].

Coupling ReagentActive Intermediate FormedRelative ReactivityEpimerization RiskTypical Yield (%)
HBTU / HOBt OBt EsterLowLow< 20%
HATU / HOAt OAt EsterHighModerate75 - 85%
COMU / Oxyma Oxyma EsterVery HighLow80 - 90%
Piv₂O Mixed AnhydrideHighLow80 - 85%
BTC (Triphosgene) Acid ChlorideExtremely HighHigh (Requires TMP)> 90%

Mechanistic Pathway: Overcoming Steric Hindrance

If you upgrade from HBTU to HATU, you are leveraging neighboring group participation . HATU forms an OAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen at position 7 of the pyridine ring acts as a basic anchor, hydrogen-bonding with the incoming sterically hindered amine. This pre-organizes the transition state, pulling the nucleophile into the electrophilic center despite the tert-butyl ester's steric repulsion[2].

HATU_Coupling A Fmoc-AA-OH (Carboxylic Acid) B HATU + DIEA (Activation) A->B Deprotonation C OAt Active Ester (Highly Reactive) B->C Uronium Attack E Transition State (7-N Anchoring) C->E Electrophile D H-NMe-Nva-OtBu (Hindered Amine) D->E Nucleophile F Coupled Peptide (Target) E->F Amide Bond Formation

HATU-mediated activation and coupling pathway overcoming severe steric hindrance.

Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop, self-validating system. You must not proceed to the next synthetic step without analytical confirmation, as visual colorimetric tests for secondary amines are prone to false negatives.

Protocol A: High-Efficiency Coupling using COMU/Oxyma (First-Line Rescue)

Use this protocol when standard uronium salts fail. COMU generates a highly reactive Oxyma ester with a lower propensity for epimerization than HATU.

  • Preparation: Dissolve 3.0 equivalents of the incoming Fmoc-Amino Acid and 3.0 equivalents of COMU in a minimal volume of DMF/NMP (1:1 ratio).

    • Causality: NMP is a superior solvent for disrupting intermolecular aggregation, increasing the physical accessibility of the H-NMe-Nva-OtBu nucleophile.

  • Activation: Add 6.0 equivalents of DIEA (N,N-Diisopropylethylamine) to the mixture. Stir for exactly 1 to 2 minutes.

    • Causality: COMU requires a base to form the Oxyma ester. Strict adherence to a short pre-activation time prevents the degradation of the active ester into inactive guanidinium byproducts.

  • Coupling: Transfer the activated mixture to the H-NMe-Nva-OtBu solution. React at 50°C for 2 hours.

    • Causality: Thermal energy is required to overcome the high activation barrier imposed by the tert-butyl ester's steric bulk.

  • Validation (Mandatory): Perform a Chloranil test. A blue/green color indicates unreacted secondary amine. If negative (yellow), confirm the mass via LC-MS to ensure the absence of deletion sequences.

Protocol B: Triphosgene (BTC) Acid Chloride Method (Refractory Cases)

If Protocol A fails, the steric hindrance is absolute. You must generate an acid chloride in situ. Acid chlorides are the smallest possible electrophiles, allowing them to bypass the steric triad[5].

  • Preparation: Dissolve 3.0 equivalents of Fmoc-AA-OH and 1.0 equivalent of BTC (bis(trichloromethyl)carbonate) in dry THF or DCM.

    • Causality: 1 equivalent of BTC generates 3 equivalents of phosgene in situ, quantitatively converting the Fmoc-AA-OH into an ultra-reactive acid chloride.

  • Base Addition: Dropwise, add 10.0 equivalents of TMP (2,4,6-trimethylpyridine) at 0°C.

    • Causality: Do not use DIEA here. DIEA will cause rapid base-catalyzed epimerization of the acid chloride. TMP is sterically hindered and less nucleophilic, providing necessary basicity without participating in side reactions.

  • Coupling: Transfer to the H-NMe-Nva-OtBu solution and react for 1 hour at room temperature.

  • Validation: Quench a micro-aliquot in methanol (to form the methyl ester of any unreacted acid chloride) and analyze the crude mixture via LC-MS.

Frequently Asked Questions (FAQs)

Q: Why is my Ninhydrin (Kaiser) test showing a negative result, but LC-MS shows incomplete coupling? A: The Ninhydrin test relies on the presence of two hydrogen atoms on the amine to form the classic Ruhemann's purple complex. Because H-NMe-Nva-OtBu is a secondary amine (N-methylated), it lacks the necessary protons, resulting in a false negative. You must use the Chloranil test or the Bromophenol Blue test for accurate colorimetric monitoring of secondary amines[5].

Q: Can I use Microwave-Assisted Peptide Synthesis (MAPS) to force this coupling? A: Yes. Elevating the temperature to 75°C via microwave irradiation provides the kinetic energy needed to overcome the steric repulsion of the tert-butyl group. However, you must carefully monitor for epimerization of the incoming Fmoc-amino acid, especially if it is a sensitive residue like Cys or His.

Q: Why did my yield drop to near-zero when I tried to couple an Fmoc-Val-OH onto the H-NMe-Nva-OtBu? A: You have encountered a "double steric clash." Valine is beta-branched, making it a highly hindered electrophile. When you attempt to couple a hindered electrophile onto a hindered nucleophile (the N-methyl + tert-butyl ester), the activation energy becomes insurmountable for standard reagents. You must immediately escalate to Protocol B (BTC/Acid Chloride generation) for this specific sequence.

References

  • ChemRxiv. "N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides." ChemRxiv.[Link]

  • Proceedings of the National Academy of Sciences (PNAS). "Proximity-driven acceleration of challenging solid-phase peptide couplings." PNAS.[Link]

  • National Institutes of Health (PMC). "N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity." NIH. [Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for (S)-tert-Butyl 2-(methylamino)pentanoate

Welcome to the Formulation & Assay Support Center. As application scientists, we frequently encounter challenges when transitioning highly lipophilic synthetic intermediates or drug candidates into aqueous biological ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Support Center. As application scientists, we frequently encounter challenges when transitioning highly lipophilic synthetic intermediates or drug candidates into aqueous biological assays.

(S)-tert-Butyl 2-(methylamino)pentanoate presents a classic formulation challenge. It is an amphiphilic molecule dominated by lipophilicity: the bulky tert-butyl ester and the aliphatic pentanoate (propyl) side chain create a massive hydrophobic surface area that disrupts the hydrogen-bonding network of water. While the secondary amine (methylamino) provides an ionizable handle, its basicity is often insufficient to overcome the hydrophobic penalty of the ester and alkyl chain at physiological pH.

This guide provides field-proven, self-validating methodologies to overcome these solubility barriers without compromising the integrity of your biological data.

Part 1: Solubilization Decision Matrix

Before selecting a protocol, you must align the formulation strategy with your downstream application. Use the decision tree below to determine the optimal path for your assay.

SolubilizationWorkflow Start Target: (S)-tert-Butyl 2-(methylamino)pentanoate CheckAssay Determine Assay Type Start->CheckAssay InVitro In Vitro / Cell Assays CheckAssay->InVitro InVivo In Vivo / Animal Models CheckAssay->InVivo CoSolvent Co-solvents (DMSO / PEG400) InVitro->CoSolvent SaltForm pH Adjustment (Salt Formation) InVitro->SaltForm Cyclodextrin Cyclodextrins (HP-β-CD) InVivo->Cyclodextrin InVivo->SaltForm

Decision tree for selecting a solubilization strategy based on assay type.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does (S)-tert-Butyl 2-(methylamino)pentanoate exhibit such poor aqueous solubility at neutral pH? A: The solubility of amino acid derivatives is highly dependent on the solvent system's dielectric constant and the ionization state of the molecule 1. At pH 7.4, a significant fraction of the secondary amine (pKa ~8.5) may be unprotonated depending on the microenvironment. Without the charged ammonium species, the massive hydrophobic surface area of the tert-butyl group and pentanoate chain forces water molecules into a highly ordered, thermodynamically unfavorable clathrate structure, causing the compound to precipitate.

Q: Can I just lower the pH to dissolve it via salt formation? A: Yes, but with strict limitations. Lowering the pH below 6.0 protonates the amine, forming a more soluble ammonium salt. However, tert-butyl esters are acid-labile. While they are relatively stable in mild aqueous buffers (pH 4–6), prolonged exposure to strong acids (pH < 2) or Lewis acids will cause ester hydrolysis, cleaving the tert-butyl group and ruining your active pharmaceutical ingredient (API) 2.

Q: Why is Hydroxypropyl-β-cyclodextrin (HP-β-CD) recommended over standard surfactants like Tween-80? A: Cyclodextrins act as molecular capsules. The hydrophobic cavity of HP-β-CD is perfectly sized to sequester the bulky tert-butyl group and the aliphatic side chain. This masks the hydrophobic surface area, while the exterior hydroxyls of the cyclodextrin maintain excellent aqueous solubility without the osmotic penalty or membrane-disrupting micellar effects of traditional surfactants 3. This makes it vastly superior for sensitive cell-based or in vivo assays .

Part 3: Troubleshooting Guide

Q: Why does my compound precipitate immediately when diluted from a DMSO stock into PBS (pH 7.4)? A: This is known as a "solvent crash." When a high-concentration DMSO stock is rapidly diluted into an aqueous buffer, the DMSO diffuses into the bulk water faster than the lipophilic compound can be solvated.

  • Solution: Use a stepwise dilution method, maintain a minimum of 1–5% co-solvent in the final assay, or pre-formulate the compound in a cyclodextrin carrier before introducing it to the buffer.

Q: Why am I losing up to 50% of my compound during sterile filtration? A: Highly lipophilic compounds bind non-specifically to standard cellulose acetate or nylon filters.

  • Solution: Switch to a low-protein binding PTFE or PVDF membrane. If using the cyclodextrin protocol (below), ensure complexation is complete before filtering; the inclusion complex minimizes non-specific binding to the membrane.

Q: Why are my biological assay results inconsistent after 24 hours of incubation? A: If formulated via pH adjustment or simple co-solvents, the compound may be slowly precipitating out of solution (forming invisible micro-crystals) or undergoing slow ester hydrolysis if the local pH drops.

  • Solution: Validate the physical stability of your stock solution using dynamic light scattering (DLS) or HPLC-UV over a 24-hour time course.

Part 4: Quantitative Data Presentation

To assist in experimental design, the table below summarizes the expected performance of various solubilization strategies for lipophilic amino acid esters.

Solubilization StrategyTypical Max SolubilityBiocompatibility (In Vitro)Biocompatibility (In Vivo)Primary Risk Factor
pH Adjustment (pH 5.5) 5.0 - 10.0 mg/mLHighMedium (Injection site pain)Ester hydrolysis over time
DMSO Co-solvent (5%) 1.0 - 2.0 mg/mLLow (Toxicity >1%)LowPrecipitation upon dilution
HP-β-CD (20% w/v) 20.0 - 50.0 mg/mLHighHighComplexation equilibration time
Tween-80 Micelles (2%) 5.0 - 15.0 mg/mLMediumMediumCellular membrane disruption

Part 5: Validated Experimental Protocol

HP-β-CD Inclusion Complexation (Co-dissolution Method)

This self-validating protocol ensures maximum solubility while protecting the acid-labile tert-butyl ester from hydrolysis.

CyclodextrinProtocol Step1 1. Prepare HP-β-CD (20% w/v in water) Step2 2. Add API (Excess Powder) Step1->Step2 Step3 3. Stir/Vortex (24h at RT) Step2->Step3 Step4 4. Centrifuge & Filter (0.22 µm) Step3->Step4 Step5 5. Clear Aqueous Formulation Step4->Step5

Step-by-step workflow for cyclodextrin inclusion complexation.

Step-by-Step Methodology:

  • Preparation of Carrier Solution: Dissolve 200 mg of HP-β-CD in 1.0 mL of ultra-pure water or a mild buffer (e.g., 50 mM Citrate, pH 6.0) to create a 20% w/v solution.

  • API Addition: Add the (S)-tert-Butyl 2-(methylamino)pentanoate powder directly to the cyclodextrin solution. Aim for a molar ratio of approximately 1:1 to 1:2 (API:CD).

  • Equilibration (Critical Step): Vortex the suspension vigorously for 2 minutes, then place on an end-over-end rotator or magnetic stirrer at room temperature for 24 hours.

    • Causality: Inclusion complexation is an equilibrium process driven by the release of high-energy water molecules from the CD cavity; it requires sufficient time to reach thermodynamic stability.

  • Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed API.

    • Causality: Filtering a heavy suspension directly will clog the membrane and cause pressure-induced precipitation. Centrifugation ensures the filter only processes the thermodynamically stable inclusion complex.

  • Sterile Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter.

  • Verification: Quantify the final dissolved concentration of the clear formulation using HPLC-UV against a standard curve prepared in methanol.

References

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace.
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • The Solubility of Amino Acids in Various Solvent Systems - University of Rhode Island.
  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups - ACS Publications.

Sources

Optimization

Resolving co-elution issues in (S)-tert-Butyl 2-(methylamino)pentanoate chromatography

Compound Profile: (S)-tert-Butyl 2-(methylamino)pentanoate As a Senior Application Scientist, I frequently encounter co-elution challenges with N-alkylated amino acid esters. (S)-tert-Butyl 2-(methylamino)pentanoate pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound Profile: (S)-tert-Butyl 2-(methylamino)pentanoate

As a Senior Application Scientist, I frequently encounter co-elution challenges with N-alkylated amino acid esters. (S)-tert-Butyl 2-(methylamino)pentanoate presents a unique chromatographic triad of difficulties: a bulky tert-butyl ester that causes steric hindrance, a secondary amine (N-methyl) that lacks a primary hydrogen-bond donor for chiral recognition, and strong basicity that leads to secondary interactions with silica support.

This guide provides field-proven, mechanistically grounded solutions to resolve co-elution issues, whether they stem from enantiomeric overlap, structural impurities, or peak tailing.

Diagnostic Workflow

Workflow N1 Co-elution Detected (S)-tert-Butyl 2-(methylamino)pentanoate N2 Identify Co-eluting Species (MS or Standard Spike) N1->N2 N3 Enantiomeric Impurity (R-isomer) N2->N3 Chiral N4 Structural Impurity (e.g., Des-methyl) N2->N4 Achiral N5 Screen Polysaccharide CSPs (e.g., Amylose tris-carbamate) N3->N5 N7 Peak Tailing Issue? N4->N7 N6 Optimize Temperature (Evaluate 5°C to 50°C) N5->N6 N8 Add Amine Modifiers (e.g., TEA/TFA buffer) N7->N8 Yes N9 Flatten Gradient & Use Ion-Pairing Reagents N7->N9 No N10 Pre-column Derivatization (OPA/NAC) N9->N10 If Rs < 1.5

Fig 1: Decision matrix for resolving (S)-tert-Butyl 2-(methylamino)pentanoate co-elution.

Frequently Asked Questions (FAQs)

Q1: I am observing a single, broad peak instead of resolved enantiomers. What is the mechanistic cause, and how do I resolve it? Causality: Enantiomeric separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP). Because (S)-tert-Butyl 2-(methylamino)pentanoate has an N-methyl group, it lacks one critical hydrogen-bond donor compared to primary amino acids, weakening its interaction with the CSP. Furthermore, the bulky tert-butyl ester can sterically hinder the molecule from entering the chiral cavities of the stationary phase. Solution: Switch to an immobilized polysaccharide-based CSP, specifically Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA), which has proven highly effective for chiral amines and amino acid esters due to its helical structure and optimized hydrogen-bonding sites[1]. Additionally, temperature is a critical thermodynamic driver; modifying the column temperature can drastically alter selectivity, shifting the separation from entropically to enthalpically driven, and can even reverse the elution order[2].

Q2: My target peak is co-eluting with a des-methyl impurity (tert-Butyl 2-aminopentanoate). How can I separate them? Causality: The loss of a single methyl group on the amine only slightly alters the hydrophobicity of the molecule. In standard Reversed-Phase Liquid Chromatography (RPLC), this leads to near-identical retention times. Solution: Exploit the chemical reactivity difference between the primary amine (impurity) and the secondary amine (target). Implement pre-column derivatization using o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC). OPA selectively reacts with primary amines to form a bulky, highly retained diastereomeric isoindole derivative, while the secondary amine of your target compound remains completely unreacted[3]. This induces a massive retention time shift, completely resolving the co-elution. Alternatively, adding ion-pair reagents to the mobile phase can selectively increase resolution by interacting differently with the steric environments of the protonated amines[3].

Q3: I see severe peak tailing that causes the target compound to bleed into an adjacent impurity peak. How do I fix the peak shape? Causality: The secondary amine of the analyte is highly basic and interacts strongly with residual, unendcapped silanol groups ( −Si-OH ) on the silica support via ion-exchange mechanisms. This secondary interaction causes the analyte to "stick" to the column, resulting in an asymmetrical tail that masks closely eluting peaks. Solution: Control the ionization state of the amino acid by buffering the mobile phase pH and adding a competing amine[4]. Using a Triethylamine/Trifluoroacetic acid (TEA/TFA) buffer system saturates the active silanol sites on the column, preventing the analyte from interacting with them. Furthermore, adding specific modifiers like ethanesulfonic acid (ESA) can mitigate non-specific memory effects and irreversible adsorption on the stationary phase[5].

Experimental Protocols

Protocol A: Chiral Method Optimization (Self-Validating)

This protocol utilizes temperature and mobile phase modulation to resolve enantiomeric co-elution.

  • Column Equilibration: Install an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak IA, 250×4.6 mm, 5 µm). Flush with 100% Isopropanol (IPA) for 30 minutes to remove storage solvents.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane/IPA/Ethanolamine (90:10:0.1 v/v/v). The ethanolamine acts as a basic modifier to suppress silanol interactions.

  • Temperature Screening: Set the column oven to 25°C. Inject 5 µL of a racemic standard (1 mg/mL).

  • System Suitability Check (Self-Validation): Calculate the resolution ( Rs​ ) using the formula Rs​=2(t2​−t1​)/(W1​+W2​) .

    • If Rs​≥1.5 : The method is validated. Proceed to sample analysis.

    • If Rs​<1.5 : Lower the column temperature to 5°C to enhance enthalpic interactions[2]. Re-inject and re-calculate.

Protocol B: OPA/NAC Pre-column Derivatization for Impurity Resolution

This protocol selectively derivatizes primary amine impurities (e.g., des-methyl species) to resolve them from the secondary amine target.

  • Reagent Preparation: Dissolve 10 mg of OPA and 10 mg of NAC in 1 mL of methanol. Dilute with 9 mL of 0.1 M sodium borate buffer (pH 9.5). Protect from light.

  • Derivatization Reaction: In an HPLC vial, mix 100 µL of the sample solution (containing the target and primary amine impurities) with 100 µL of the OPA/NAC reagent.

  • Incubation: Vortex for 10 seconds and incubate at room temperature for exactly 2 minutes.

  • Injection & System Suitability (Self-Validation): Inject 10 µL onto a standard C18 RPLC column.

    • Validation Check: Run a blank derivatization (reagent + solvent). Ensure no artifact peaks elute at the expected retention time of the unreacted (S)-tert-Butyl 2-(methylamino)pentanoate. The primary amine impurity will elute significantly later as an isoindole derivative[3].

Quantitative Data Summary

The following table summarizes the expected impact of key chromatographic parameters on the resolution of (S)-tert-Butyl 2-(methylamino)pentanoate from its common co-eluting species.

Parameter AdjustedBaseline ConditionOptimized ConditionEffect on Selectivity ( α )Effect on Resolution ( Rs​ )Mechanistic Rationale
Chiral Stationary Phase Uncoated CelluloseImmobilized Amylose1.0 1.4Co-elution >1.5Enhanced steric fit and H-bonding for bulky esters[1].
Column Temperature 25°C5°C1.1 1.60.8 2.1Shift to enthalpically driven chiral recognition[2].
Mobile Phase Additive 0.1% Formic Acid0.1% TFA + 0.1% TEAN/A (Tailing)<1.0 1.8Silanol masking prevents band broadening and tailing.
Pre-column Deriv. NoneOPA/NAC Reaction1.0 >3.00.0 >5.0Selective conversion of primary amine impurities to bulky isoindoles.

References

  • Technical Support Center: Chiral HPLC Separation of 2-Amino-3-methylhexanoic Acid Enantiomers. Benchchem. 4

  • Trouble with chiral separations - May 20 2020. Chromatography Today. 5

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. 2

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). 1

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC (National Institutes of Health). 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Validation of (S)-tert-Butyl 2-(methylamino)pentanoate: A Senior Application Scientist's Perspective

In the landscape of pharmaceutical development, the rigorous characterization of chiral synthons is not merely a regulatory formality but a cornerstone of safety and efficacy. For a molecule such as (S)-tert-Butyl 2-(met...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous characterization of chiral synthons is not merely a regulatory formality but a cornerstone of safety and efficacy. For a molecule such as (S)-tert-Butyl 2-(methylamino)pentanoate, a valuable building block, the confirmation of its stereochemical identity, chemical purity, and molecular weight is paramount. An incorrect enantiomeric form or the presence of impurities can lead to drastically different pharmacological outcomes, transforming a potential therapeutic agent into a liability.

This guide provides an in-depth, comparative analysis of robust analytical methodologies for the validation of (S)-tert-Butyl 2-(methylamino)pentanoate. Moving beyond a simple recitation of protocols, we will explore the causality behind our experimental choices, grounding our recommendations in the principles of scientific integrity and regulatory expectations. Our primary focus will be on Liquid Chromatography-Mass Spectrometry (LC-MS) as a powerful, information-rich technique. We will then objectively compare its performance against two orthogonal methods: Chiral High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This analysis is designed for the practicing researcher and drug development professional, offering field-proven insights to guide the selection of the most appropriate validation strategy for their specific needs.

Primary Validation Technique: Chiral Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS stands as a premier analytical tool in pharmaceutical development because it synergistically combines the high-resolution separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry.[1] This combination allows for the simultaneous assessment of purity (by separating the main compound from impurities) and identity confirmation through precise mass determination.[2][3]

For a chiral molecule like (S)-tert-Butyl 2-(methylamino)pentanoate, standard reversed-phase LC is insufficient as it cannot distinguish between enantiomers. Therefore, the crux of the method development lies in imparting stereoselectivity to the separation. This is achieved by introducing a chiral environment, most commonly through a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are often the columns of choice for their broad applicability and proven success in resolving a wide range of chiral compounds, including amino acid derivatives.[4]

The mass spectrometer serves as a highly specific detector, confirming the molecular weight of the eluting peak corresponding to our target analyte. For (S)-tert-Butyl 2-(methylamino)pentanoate (Molecular Formula: C10H21NO2, Molecular Weight: 187.28 g/mol ), we would expect to observe the protonated molecule, [M+H]+, at a mass-to-charge ratio (m/z) of 188.28 in positive ion mode Electrospray Ionization (ESI). ESI is the preferred ionization technique for this molecule due to its polarity and the presence of a basic nitrogen atom, which is readily protonated.

Experimental Workflow: Chiral LC-MS

cluster_prep Sample & Standard Preparation cluster_lcms Chiral LC-MS Analysis cluster_data Data Processing & Validation prep_start Weigh Analyte & Internal Standard prep_dissolve Dissolve in Mobile Phase A prep_start->prep_dissolve prep_filter Filter through 0.22 µm Syringe Filter prep_dissolve->prep_filter lcms_inject Inject into Chiral LC System prep_filter->lcms_inject lcms_separate Separation on Polysaccharide CSP lcms_inject->lcms_separate lcms_ionize Electrospray Ionization (ESI+) lcms_separate->lcms_ionize lcms_detect Mass Analysis (e.g., Q-TOF) lcms_ionize->lcms_detect data_integrate Integrate Chromatographic Peaks lcms_detect->data_integrate data_mw Confirm [M+H]+ at m/z 188.28 data_integrate->data_mw data_purity Calculate Enantiomeric & Chemical Purity (%) data_mw->data_purity data_validate Assess Linearity, Accuracy, Precision per ICH Q2(R1) data_purity->data_validate

Fig 1. Chiral LC-MS workflow for purity and molecular weight validation.

Comparative Method 1: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Chiral HPLC with UV detection is a workhorse technique and often considered the gold standard for determining enantiomeric purity.[5][6] The principle is identical to the LC portion of the LC-MS method: enantiomers are separated on a chiral stationary phase. However, instead of a mass spectrometer, a UV-Vis detector is used.

The primary advantage of this method is its robustness, simplicity, and widespread availability in analytical laboratories. The quantification is based on the area of the UV absorbance peaks.[7] However, it has two significant limitations in the context of comprehensive validation. First, it provides no direct information about the molecular weight of the analyte or impurities; it only provides retention times. Second, its sensitivity is dependent on the presence of a chromophore in the molecule. For (S)-tert-Butyl 2-(methylamino)pentanoate, the carbonyl group of the ester provides some UV absorbance, but detection at low wavelengths (~210 nm) is required, which can suffer from interference from mobile phase components and other impurities.

Experimental Workflow: Chiral HPLC-UV

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep_start Prepare Analyte Solution in Mobile Phase prep_filter Filter through 0.22 µm Syringe Filter prep_start->prep_filter hplc_inject Inject into Chiral HPLC System prep_filter->hplc_inject hplc_separate Isocratic Separation on CSP hplc_inject->hplc_separate hplc_detect UV Detection (e.g., 210 nm) hplc_separate->hplc_detect data_integrate Integrate Peak Areas hplc_detect->data_integrate data_purity Calculate Enantiomeric Purity (% ee) data_integrate->data_purity data_report Report Retention Times & Purity data_purity->data_report

Fig 2. Chiral HPLC-UV workflow for enantiomeric purity assessment.

Comparative Method 2: Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful primary ratio method for determining the purity of a substance without the need for a specific reference standard of the analyte itself.[8][9] Instead, it uses a certified internal standard of known purity. The fundamental principle of NMR is that the area of a signal is directly proportional to the number of nuclei giving rise to that signal.[10] By comparing the integral of a specific, non-overlapping signal from the analyte to a signal from the internal standard, one can calculate the analyte's purity with high accuracy and metrological traceability.[11]

This technique is exceptionally valuable for certifying reference materials and for obtaining an absolute purity value (assay). It is non-destructive and provides immense structural information, confirming the identity of the compound simultaneously. However, qNMR cannot distinguish between enantiomers unless a chiral solvating or derivatizing agent is used, which adds complexity to the experiment. Therefore, in its standard form, it measures total chemical purity, not enantiomeric purity.

Experimental Workflow: Quantitative NMR (qNMR)

cluster_prep Precise Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation prep_weigh Accurately Weigh Analyte & Certified Internal Standard prep_dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) prep_weigh->prep_dissolve prep_transfer Transfer to NMR Tube prep_dissolve->prep_transfer nmr_acquire Acquire 1H NMR Spectrum prep_transfer->nmr_acquire nmr_params Ensure Long Relaxation Delay (d1) nmr_acquire->nmr_params data_process Phase & Baseline Correction nmr_params->data_process data_integrate Integrate Non-overlapping Analyte & Standard Peaks data_process->data_integrate data_calculate Calculate Purity Using Standard Equation data_integrate->data_calculate

Fig 3. qNMR workflow for absolute chemical purity determination.

Head-to-Head Comparison of Analytical Techniques

The choice of analytical technique is driven by the specific question being asked. Is the goal to confirm identity, quantify enantiomeric excess, or determine absolute purity? The table below summarizes the capabilities of each method for the validation of (S)-tert-Butyl 2-(methylamino)pentanoate.

Parameter Chiral LC-MS Chiral HPLC-UV Quantitative NMR (qNMR)
Primary Information Enantiomeric & Chemical Purity, Molecular WeightEnantiomeric & Chemical PurityAbsolute Chemical Purity, Structure Confirmation
Molecular Weight Confirmation Yes (High Confidence) NoNo (Structure is confirmed, which implies MW)
Enantiomeric Purity Yes (Direct Measurement) Yes (Direct Measurement) No (Requires chiral additives)
Selectivity Very High (Chromatography + Mass)High (Chromatography)High (Chemical Shift Resolution)
Sensitivity Very High (pg-fg range)Moderate (ng-µg range)Low (mg range)
Throughput ModerateHighLow
Sample Type DestructiveDestructiveNon-Destructive
Regulatory Standing Widely accepted and encouraged.Gold standard for enantiopurity.Primary method for reference standard certification.
Key Advantage Provides the most comprehensive data in a single run.Robust, simple, and widely available for ee% determination.Provides absolute purity without a specific analyte standard.
Key Limitation Higher complexity and cost.No molecular weight information.Low throughput, requires mg of sample, no direct ee%.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for method development and validation, adhering to the principles outlined in the ICH Q2(R1) guidelines.[12][13][14] The recent finalization of ICH Q2(R2) and Q14 further emphasizes a lifecycle and risk-based approach to analytical procedures.[15][16][17]

Protocol 1: Chiral LC-MS Method
  • Standard and Sample Preparation:

    • Prepare a stock solution of (S)-tert-Butyl 2-(methylamino)pentanoate at 1 mg/mL in methanol.

    • Prepare a racemic (50:50 mixture of R and S enantiomers) or enantiomerically enriched sample for method development and system suitability.

    • Create a calibration curve by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL in 50:50 Methanol:Water.

  • Chromatographic Conditions:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: CHIRALPAK® IG (or similar amylose-based CSP), 3 µm, 2.1 x 150 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • MS System: Agilent 6545XT AdvanceBio Q-TOF or equivalent.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Gas Temperature: 300 °C.

    • Gas Flow: 8 L/min.

    • Nebulizer: 35 psig.

    • Sheath Gas Temp: 350 °C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • Fragmentor: 120 V.

    • Mass Range: m/z 50-500.

    • Acquisition Mode: MS1 (Scan). Target m/z 188.1645 for the [M+H]+ ion.

  • Data Analysis & Validation:

    • Confirm the retention times for the (S) and any potential (R) enantiomer.

    • Extract the ion chromatogram for m/z 188.16 ± 0.01.

    • Calculate chemical purity by area percent (Total Area of Impurities / Total Area of All Peaks) * 100.

    • Calculate enantiomeric purity (enantiomeric excess, ee%) as: [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

    • Validate the method for specificity, linearity, range, accuracy, and precision as per ICH guidelines.[18]

Protocol 2: Chiral HPLC-UV Method
  • Standard and Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in the mobile phase.

    • Prepare a system suitability sample containing both enantiomers.

    • Prepare samples for analysis at a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • HPLC System: Waters Alliance e2695 or equivalent.

    • Detector: Photodiode Array (PDA) or UV-Vis Detector.

    • Column: CHIRALCEL® OD-H (or similar cellulose-based CSP), 5 µm, 4.6 x 250 mm.

    • Mobile Phase: Isocratic mixture of Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v). Note: This is a normal-phase separation, common for chiral methods.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas for the (S) and (R) enantiomers.

    • Calculate enantiomeric excess (ee%) using the formula provided in Protocol 1.

    • System suitability: Ensure baseline resolution (>1.5) between the enantiomer peaks in the suitability sample.

Protocol 3: qNMR Method
  • Standard and Sample Preparation:

    • Internal Standard (IS): Use a certified internal standard with high purity (>99.9%) that has a sharp singlet in a region free of analyte signals (e.g., Maleic acid, Dimethyl sulfone).

    • Accurately weigh (~10 mg) of the (S)-tert-Butyl 2-(methylamino)pentanoate sample into a clean vial using a calibrated analytical balance.

    • Accurately weigh (~10 mg) of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume (~0.7 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl3).

    • Transfer the solution to a high-precision NMR tube.

  • NMR Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz or higher field instrument.

    • Experiment: Standard 1D Proton (¹H) NMR.

    • Key Parameters:

      • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals being integrated (typically > 30 seconds to ensure full relaxation).

      • Number of Scans (ns): ≥ 16, to ensure good signal-to-noise.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved, unique signal for the analyte (e.g., the tert-butyl singlet) and a signal for the internal standard.

    • Calculate the purity (Purity_analyte) using the following equation[10]: Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • m = mass

      • IS = Internal Standard

Conclusion

The validation of (S)-tert-Butyl 2-(methylamino)pentanoate requires a multi-faceted analytical approach to ensure its identity, purity, and stereochemical integrity.

  • Chiral LC-MS emerges as the most comprehensive single technique, delivering simultaneous confirmation of molecular weight and both chemical and enantiomeric purity. Its high sensitivity and specificity make it ideal for in-depth characterization and impurity profiling.

  • Chiral HPLC-UV remains a highly valuable, robust, and cost-effective method, excelling at the specific task of quantifying enantiomeric excess. It is an indispensable tool for routine quality control where molecular weight confirmation is not required for every batch.

  • Quantitative NMR offers an orthogonal and powerful method for determining absolute chemical purity with metrological traceability. It is the method of choice for qualifying reference standards and for obtaining a highly accurate assay value, complementing the separation-based techniques.

A truly robust validation package, particularly for a pivotal drug development intermediate, would judiciously employ a combination of these techniques. For instance, using qNMR to certify the purity of a reference standard, which is then used to develop and validate a Chiral LC-MS method for routine analysis, represents a scientifically sound and defensible strategy that aligns with the highest standards of pharmaceutical quality and regulatory expectations.

References

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]

  • Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. (n.d.). PMC. [Link]

  • How to Determine Molecular Weight?. (n.d.). Mtoz Biolabs. [Link]

  • Quantitative NMR Assays (qNMR). (n.d.). Bruker. [Link]

  • What is Mass Spectrometry?. (n.d.). Broad Institute. [Link]

  • Molecular Weight Determination. (n.d.). Impact Analytical. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Quantitative NMR (qNMR). (n.d.). University of Illinois Chicago. [Link]

  • Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. (2016). NIST. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024). FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. (2020). FDA. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). NorthEast BioLab. [Link]

  • Calculating Molecular Mass by ESI/nESI Mass Spectrometry. (2022). Ohio State University. [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). EMA. [Link]

  • Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. [Link]

  • Unconventional approaches for chiral resolution. (2024). PMC. [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. (2025). Royal Society of Chemistry. [Link]

  • Measuring Chiral Purity. (n.d.). OpenOChem Learn. [Link]

  • Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis. (2023). PubMed. [Link]

  • Chiral derivatization reagents for enantioselective LC-MS/MS analysis of amino acids with analyte-specific fragmentation. (2026). PubMed. [Link]

  • Development and validation of a chiral LC-MS method for the enantiomeric resolution of (+) and (-)-medetomidine in equine plasma by using polysaccharide-based chiral stationary phases. (2020). PubMed. [Link]

  • Part 7: Analytical Techniques for Stereochemistry. (2025). Chiralpedia. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]

  • Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. (n.d.). OSTI.gov. [Link]

  • High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. (n.d.). Springer Link. [Link]

  • Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis. (2026). ResearchGate. [Link]

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Comparative

Chiral HPLC Validation Methods for (S)-tert-Butyl 2-(methylamino)pentanoate Enantiomeric Excess

Executive Summary & Analytical Challenges As a Senior Application Scientist, developing a robust method to determine the enantiomeric excess (ee) of (S)-tert-butyl 2-(methylamino)pentanoate requires navigating a specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenges

As a Senior Application Scientist, developing a robust method to determine the enantiomeric excess (ee) of (S)-tert-butyl 2-(methylamino)pentanoate requires navigating a specific triad of structural constraints. Unlike standard free amino acids, this molecule presents unique chromatographic challenges:

  • Secondary Amine Moiety: The N-methylation precludes the use of standard primary-amine-directed chiral selectors (e.g., Crown Ethers)[1].

  • Ester Protection: The bulky tert-butyl ester removes the molecule's zwitterionic nature, rendering it highly hydrophobic and soluble only in non-polar organic solvents[2].

  • Lack of Chromophore: The absence of aromatic rings necessitates low-wavelength UV detection (typically 210 nm), demanding rigorous baseline control to achieve the sensitivity required for trace impurity analysis[3].

This guide objectively compares Chiral Stationary Phases (CSPs) and outlines a self-validating ICH Q2(R2) protocol to quantify the undesired (R)-enantiomer impurity down to ≤0.1%[4].

Mechanistic Comparison of Chiral Stationary Phases (CSPs)

The selection of a CSP cannot be empirical; it must be driven by the analyte's functional groups. The separation relies on forming transient diastereomeric complexes between the enantiomers and the chiral selector[5].

  • Polysaccharide-Based CSPs (Optimal): Columns like Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) are the gold standard for N-protected and esterified amino acids[2]. The carbamate linkages provide essential hydrogen bonding to the secondary amine, while the chiral helical grooves accommodate the bulky tert-butyl group, resulting in excellent chiral recognition.

  • Macrocyclic Antibiotics (Moderate): Columns like Chirobiotic V (Vancomycin) offer multimodal interactions. While they can separate some N-methyl amino acids, the extreme steric bulk of the tert-butyl ester often hinders deep inclusion into the vancomycin "basket," leading to suboptimal resolution[6].

  • Crown Ethers (Failure Case): Columns like Crownpak CR(+) are explicitly designed to form 3-point inclusion complexes with primary amines (-NH3+). Because our target is a secondary amine (-NH2+CH3), it cannot form a stable complex, resulting in co-elution[7].

CSP_Selection Analyte (S)-tert-Butyl 2-(methylamino)pentanoate Secondary Amine + Ester Crown Crown Ether CSP (e.g., Crownpak CR+) Analyte->Crown Poly Polysaccharide CSP (e.g., Chiralpak AD-H) Analyte->Poly Macro Macrocyclic Antibiotic (e.g., Chirobiotic V) Analyte->Macro Fail Fails: Requires Primary Amine for Inclusion Complex Crown->Fail Pass Optimal: H-Bonding & Steric Fit Rs > 2.0 Poly->Pass Sub Suboptimal: Steric Hindrance from t-Butyl Group Macro->Sub

Fig 1. Mechanistic decision tree for selecting a compatible Chiral Stationary Phase (CSP).

Table 1: CSP Performance Comparison
CSP TypeExample ColumnChiral SelectorRetention MechanismSuitabilityResolution (Rs)
Polysaccharide Chiralpak AD-HAmylose derivativeH-bonding, π-π, Steric fitOptimal > 2.5
Macrocyclic Chirobiotic VVancomycinH-bonding, Dipole, StericModerate~ 1.2
Crown Ether Crownpak CR(+)Chiral Crown EtherInclusion complex (-NH3+)Poor (Fails)< 0.5

Experimental Methodology: Optimized Protocol

To overcome the lack of a chromophore and ensure sharp peak shapes for the basic secondary amine, a Normal Phase (NP) methodology with a basic modifier is required. The basic modifier (Diethylamine) actively competes for residual acidic silanols on the silica support, preventing secondary ion-exchange interactions that cause peak tailing[5].

Step-by-Step Workflow
  • Mobile Phase Preparation: Prepare a mixture of Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Degas thoroughly. Causality: Hexane provides the non-polar bulk, IPA acts as the strong eluting solvent, and DEA suppresses silanol ionization.

  • Diluent: Use the mobile phase as the sample diluent to prevent solvent-mismatch induced peak distortion.

  • Sample Preparation: Due to low UV absorbance at 210 nm, prepare the analytical sample at a high nominal concentration of 5.0 mg/mL .

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Enantiomeric Excess Calculation: Calculate %ee using the integrated peak areas: % ee =[(Area S - Area R) / (Area S + Area R)] × 100[5].

ICH Q2(R2) Validation Logic & Criteria

Any chiral method used in a regulated environment must be strictly validated. For an Active Pharmaceutical Ingredient (API) intermediate, the regulatory threshold for the undesired enantiomer is often ≤0.1%[3]. The validation must act as a self-validating system, proving that the method can reliably detect and quantify this trace impurity.

Validation_Workflow SST System Suitability Rs > 1.5, Tailing < 1.5 Spec Specificity Blank & Impurity Interference SST->Spec Sens Sensitivity (LOD/LOQ) Target: 0.05% Impurity Level Spec->Sens Lin Linearity & Range LOQ to 150% of Spec Limit Sens->Lin Acc Accuracy & Precision Spike Recovery (90-110%) Lin->Acc

Fig 2. Sequential ICH Q2(R2) validation workflow for enantiomeric excess determination.

Table 2: Validation Parameters & Acceptance Criteria
ParameterExperimental DesignAcceptance CriteriaExpected Outcome
Specificity Inject Blank, (R)-enantiomer, and (S)-enantiomer separately.No blank interference at tR; Rs > 1.5.Rs = 2.8, clean baseline.
LOD / LOQ Signal-to-Noise (S/N) evaluation of dilute (R)-enantiomer.LOD S/N ≥ 3; LOQ S/N ≥ 10.LOQ ≤ 0.05% of nominal conc.
Linearity 5 concentration levels ranging from LOQ to 150% of the spec limit (0.15%).R² ≥ 0.999, y-intercept near zero.R² > 0.9995.
Accuracy Spike (R)-enantiomer into (S)-enantiomer at 50%, 100%, and 150% of limit.Recovery: 90.0% – 110.0%.Mean recovery 98-102%.
Precision 6 replicate injections of the 100% spike level.%RSD ≤ 5.0% for the impurity peak.%RSD < 2.0%.

Sources

Validation

A Comparative Guide to Assessing the Biological Activity of Peptides Containing (S)-tert-Butyl 2-(methylamino)pentanoate

Executive Summary The incorporation of non-canonical amino acids (ncAAs) into peptide structures is a cornerstone of modern therapeutic peptide design, offering a powerful strategy to enhance pharmacological properties.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) into peptide structures is a cornerstone of modern therapeutic peptide design, offering a powerful strategy to enhance pharmacological properties.[1] This guide provides a comprehensive framework for assessing the biological impact of incorporating a specific N-methylated amino acid, (S)-tert-Butyl 2-(methylamino)pentanoate, into a model bioactive peptide. N-methylation is a key modification known to improve metabolic stability, cell permeability, and receptor interaction by inducing conformational changes and providing steric hindrance.[2][3] We present a head-to-head comparison of a native bioactive peptide (Peptide A) with its N-methylated analogue (Peptide M), providing detailed, field-tested protocols for evaluating critical drug-like attributes: proteolytic stability, target receptor binding affinity, and functional cellular activity. All experimental data, while illustrative, is presented to guide researchers in making data-driven decisions during the drug development process.

Introduction: The Rationale for N-Methylation in Peptide Drug Design

Native peptides, despite their high potency and selectivity, often face significant hurdles in clinical development, primarily due to poor metabolic stability and low oral bioavailability.[2] The peptide backbone's amide bonds are susceptible to cleavage by endogenous proteases, leading to rapid degradation. Medicinal chemists employ various strategies to overcome these limitations, with the incorporation of ncAAs being a particularly fruitful approach.[4][5]

N-methylation, the addition of a methyl group to the backbone amide nitrogen, is a subtle yet profound modification.[6][7] This change offers several distinct advantages:

  • Enhanced Proteolytic Resistance: The N-methyl group acts as a steric shield, sterically hindering the approach of proteases and significantly reducing the rate of enzymatic degradation.[3]

  • Improved Membrane Permeability: By replacing an amide proton (a hydrogen bond donor), N-methylation can reduce the desolvation penalty associated with crossing lipid membranes, potentially improving oral bioavailability.[8]

  • Conformational Control: The methylation restricts the rotation around the peptide bond, locking the peptide into a more defined conformation.[9] This can lead to enhanced receptor binding affinity and selectivity if the induced conformation is bioactive.

This guide uses (S)-tert-Butyl 2-(methylamino)pentanoate as the exemplar ncAA. The tert-butyl ester serves as a protecting group for the carboxylic acid during synthesis, which is typically removed in the final deprotection step. The core innovation is the N-methylated amine at the alpha-carbon. We will systematically evaluate the benefits of this incorporation by comparing a hypothetical parent peptide with its N-methylated analogue across a series of critical in vitro assays.

Comparative Framework: Model Peptides

To provide a clear comparison, this guide will refer to three model peptides:

  • Peptide A (Native Peptide): A hypothetical 10-amino acid peptide with known affinity for a G-protein coupled receptor (GPCR), specifically a Gs-coupled receptor whose activation leads to an increase in intracellular cyclic AMP (cAMP).

  • Peptide M (Modified Peptide): An analogue of Peptide A where a specific amino acid has been replaced with (S)-tert-Butyl 2-(methylamino)pentanoate (after deprotection of the tert-butyl group).

  • Peptide S (Scrambled Peptide): A negative control peptide containing the same amino acids as Peptide A but in a randomized sequence.

Experimental Methodologies & Protocols

This section details the step-by-step protocols for assessing the key performance parameters of the model peptides. The causality behind these experimental choices is to first establish stability (a prerequisite for sustained action) and then to determine target engagement and functional efficacy.

Assessment of Proteolytic Stability in Human Serum

Expertise & Rationale: A primary motivation for N-methylation is to improve a peptide's half-life in a biological matrix.[6] An in vitro serum stability assay is a robust and widely accepted method to predict in vivo stability.[10][11] Human serum contains a complex mixture of proteases, providing a relevant environment for this assessment.[12] The workflow involves incubating the peptide in serum, stopping the enzymatic reactions at various time points, and quantifying the amount of intact peptide remaining using UPLC-MS.

Experimental Workflow for Serum Stability

Caption: Workflow for the in vitro human serum stability assay.

Step-by-Step Protocol:

  • Preparation: Thaw pooled human serum on ice and centrifuge at 10,000 x g for 10 minutes at 4°C to remove lipids.[13] Prepare a 1 mM stock solution of each peptide (A, M, and S) in DMSO.

  • Reaction Setup: In a microcentrifuge tube, add 180 µL of the prepared human serum. Pre-warm the tube to 37°C for 5 minutes.

  • Initiation: To start the reaction, add 20 µL of the 1 mM peptide stock solution to the serum to achieve a final peptide concentration of 100 µM. Vortex briefly. This is your T=0 sample point, immediately proceed to the next step for this sample.[13]

  • Time-Course Sampling: Incubate the reaction mixture at 37°C. At designated time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw a 40 µL aliquot.

  • Quenching: Immediately quench the enzymatic degradation in the aliquot by adding 80 µL of ice-cold stop solution (Acetonitrile with 1% Trifluoroacetic Acid, TFA).[12] Vortex vigorously.

  • Protein Precipitation: Incubate the quenched samples on ice for 15 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated serum proteins.

  • Analysis: Carefully transfer the supernatant to a UPLC vial. Analyze the samples via UPLC-MS to quantify the peak area corresponding to the intact peptide mass.

  • Data Interpretation: Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time and fit the data to a one-phase decay model to determine the half-life (t½).

Target Engagement: Competitive Radioligand Binding Assay

Expertise & Rationale: To determine if the N-methylation affects the peptide's ability to bind its intended target, a competitive binding assay is the gold standard.[14][15] This assay measures the affinity (Ki) of our test peptides by assessing their ability to displace a known high-affinity radiolabeled ligand from the receptor.[16] We use cell membranes prepared from a cell line overexpressing the target GPCR to ensure a high concentration of the receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest cells overexpressing the target GPCR and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors). Centrifuge the homogenate to pellet the membranes. Wash and resuspend the membrane pellet in an assay buffer.[17] Determine the protein concentration using a BCA assay.

  • Assay Plate Setup: In a 96-well plate, add the following components in order:

    • 50 µL of assay buffer (50 mM Tris, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • 50 µL of test peptide (Peptide A, M, or S) at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • 50 µL of a known radioligand (e.g., ³H-labeled Peptide A) at a fixed concentration near its Kd value.

    • 100 µL of the prepared cell membrane suspension (typically 5-20 µg of protein).

  • Control Wells:

    • Total Binding: Contains radioligand and membranes, but no competing test peptide.

    • Non-Specific Binding (NSB): Contains radioligand, membranes, and a high concentration of a non-labeled standard ligand to saturate the receptors.

  • Incubation: Seal the plate and incubate at room temperature for 90 minutes with gentle agitation to reach binding equilibrium.[17]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a glass fiber filter mat (pre-soaked in polyethyleneimine to reduce non-specific binding). Wash the filters multiple times with an ice-cold wash buffer.

  • Quantification: Dry the filter mat, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test peptide.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test peptide that displaces 50% of the radioligand).

    • Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Functional Potency: HTRF cAMP Accumulation Assay

Expertise & Rationale: A binding event does not guarantee a functional response. This assay measures the downstream consequence of receptor activation. Since our model target is a Gs-coupled GPCR, agonist binding will activate adenylyl cyclase, leading to the production of intracellular cAMP.[18] The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a sensitive, high-throughput method to quantify cAMP levels.[19] It is a competitive immunoassay where cAMP produced by the cells competes with a labeled cAMP tracer for binding to a fluorescently-tagged antibody.[20][21]

Simplified GPCR-cAMP Signaling Pathway

GPCR_cAMP_Pathway Peptide Peptide (Agonist) GPCR Gs-Coupled Receptor Peptide->GPCR Binds G_Protein G Protein (αβγ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Sources

Safety & Regulatory Compliance

Safety

(S)-tert-Butyl 2-(methylamino)pentanoate proper disposal procedures

As a Senior Application Scientist who has audited and designed chemical workflows for numerous drug development laboratories, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist who has audited and designed chemical workflows for numerous drug development laboratories, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental process.

When handling specialized unnatural amino acid derivatives like (S)-tert-Butyl 2-(methylamino)pentanoate (also known as N-methyl-L-norvaline tert-butyl ester), standard generic disposal protocols are insufficient. This compound possesses a dual-hazard chemical profile: a reactive secondary amine and an acid-labile tert-butyl ester.

The following guide provides a self-validating, mechanistic approach to the operational handling, spill response, and RCRA-compliant disposal of this compound.

Chemical Profile & Mechanistic Hazard Assessment

To safely dispose of a chemical, you must first understand its reactivity. (S)-tert-Butyl 2-(methylamino)pentanoate presents two distinct functional group challenges that dictate its disposal pathway:

  • The Secondary Amine (Alkalinity & Toxicity): Organic amines are basic and can cause localized tissue necrosis upon contact. Furthermore, they are highly toxic to aquatic environments and must never be discharged into municipal sewer systems [4].

  • The tert-Butyl Ester (The Pressurization Hazard): This is the most critical operational hazard. tert-Butyl esters are highly sensitive to strong acids. If this compound is mistakenly discarded into an acidic waste carboy (e.g., one containing Trifluoroacetic Acid or HCl), it will undergo an acid-catalyzed unimolecular elimination (E1) mechanism [1]. This reaction rapidly cleaves the ester, releasing isobutylene gas [2]. In a sealed, glass waste container, the generation of isobutylene will cause catastrophic over-pressurization, leading to explosive container rupture.

The Causality Rule: Never mix tert-butyl ester derivatives with acidic waste streams. They must be strictly segregated into neutral or basic non-halogenated organic waste.

Standard Operating Procedure: Spill Response & Cleanup

In the event of a localized benchtop or fume hood spill, immediate and methodical action is required. Do not use combustible materials (like standard paper towels) for large spills, as organic amines are combustible and can increase the fire load.

Step-by-Step Methodology:

  • Evacuation & Isolation: Immediately evacuate non-essential personnel from the spill area. Ensure the fume hood sash is lowered to maximize exhaust velocity, or ventilate the room if the spill occurred on an open bench [4].

  • PPE Donning: Equip appropriate PPE (See Table 1). Neoprene or nitrile gloves of high thickness (≥8 mil) are required, as organic amines can permeate thin latex.

  • Containment (The "Inert" Rule): Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a commercial universal spill binding agent [4]. Causality: Inert binders prevent exothermic reactions that could occur if the basic amine contacts reactive organic absorbents.

  • Collection: Using a non-sparking polypropylene scoop, transfer the saturated absorbent into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination: Wash the spill surface with a mild detergent and water, followed by a wipe-down with a dilute solvent (e.g., isopropanol) to remove residual amine films. Dispose of all cleaning materials in the solid hazardous waste bin.

Waste Segregation & Disposal Protocols

Proper disposal requires strict adherence to EPA and RCRA (Resource Conservation and Recovery Act) guidelines for organic amines [3]. While not a specifically listed waste by name, it exhibits the characteristic hazards of toxicity and ignitability.

  • Liquid Waste Stream: Collect in a dedicated HDPE carboy labeled "Hazardous Waste: Non-Halogenated Organic Amines."

  • Solid Waste Stream: Contaminated pipette tips, vials, and spill cleanup materials must be placed in a sealed, puncture-resistant container labeled "Hazardous Solid Waste: Amine Contaminated."

  • Final Destruction: The only acceptable, environmentally sound method for the ultimate disposal of organic amines is high-temperature incineration at an EPA/RCRA-approved facility [4]. Incinerators equipped with scrubbers break the compound down into carbon dioxide, water, and nitrogen oxides (NOx), preventing soil and groundwater contamination.

Operational Data & Compatibility Matrices

Summarizing operational requirements into visual matrices ensures rapid decision-making during laboratory workflows.

Table 1: PPE Specifications for Handling & Spill Response

PPE CategorySpecificationMechanistic Rationale
Gloves Heavy-duty Nitrile (≥8 mil) or NeoprenePrevents permeation of lipophilic organic amines; protects against tissue necrosis.
Eye Protection Chemical Splash GogglesAmines cause severe, irreversible corneal damage upon contact.
Respirator NIOSH-approved organic vapor cartridgeRequired only for large spills outside a fume hood to prevent inhalation of volatile amine vapors.
Body Flame-retardant lab coat (Nomex/FR cotton)Mitigates risk if the combustible liquid is exposed to an ignition source.

Table 2: Waste Segregation & Compatibility Matrix

Waste StreamCompatibilityConsequence of Mixing
Neutral Organics (MeOH, EtOAc) Compatible Safe dilution; standard incineration pathway.
Basic Organics (TEA, DIPEA) Compatible Safe co-mingling; standard incineration pathway.
Strong Acids (TFA, HCl, H2SO4) DANGER (Incompatible) E1 cleavage of the tert-butyl group; rapid isobutylene gas evolution; container explosion risk.
Strong Oxidizers (Peroxides) DANGER (Incompatible) Highly exothermic oxidation of the amine; severe fire/explosion risk.

Disposal Workflow Visualization

The following diagram illustrates the logical decision tree for segregating and disposing of tert-butyl ester-protected amines to prevent laboratory accidents.

G Start Waste Generation: (S)-tert-Butyl 2-(methylamino)pentanoate Check Is the target waste container mixed with Strong Acids? Start->Check GasRisk DANGER: Isobutylene Gas Evolution (Pressurization) Check->GasRisk Yes Segregate Segregate as Non-Halogenated Organic Amine Waste Check->Segregate No Vent Do Not Seal! Ventilate & Neutralize Carefully GasRisk->Vent Vent->Segregate Label Label: Hazardous Waste (Combustible, Amine) Segregate->Label Incinerate RCRA-Approved High-Temp Incineration Label->Incinerate

Workflow for the safe segregation and disposal of tert-butyl ester organic amines.

References

  • ResearchGate. "Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration." Journal of Organic Chemistry. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Method 9000: Determination of Water in Waste Materials by Karl Fischer Titration, part of Test Methods for Evaluating Solid Waste." EPA.gov. Available at:[Link]

Handling

Personal protective equipment for handling (S)-tert-Butyl 2-(methylamino)pentanoate

As a Senior Application Scientist, I recognize that handling specialized amino acid derivatives like (S)-tert-Butyl 2-(methylamino)pentanoate (also known as N-methylnorvaline tert-butyl ester) requires moving beyond gene...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized amino acid derivatives like (S)-tert-Butyl 2-(methylamino)pentanoate (also known as N-methylnorvaline tert-butyl ester) requires moving beyond generic safety data sheets. To build a truly safe laboratory environment, researchers must understand the causality behind chemical hazards.

This compound presents a dual-hazard profile: it combines the lipid-disrupting, combustible nature of a tert-butyl ester with the aggressive basicity and nitrosating potential of a secondary amine. This guide provides a field-proven, self-validating operational framework for the safe handling, transfer, and disposal of this reagent.

Causality-Driven Hazard Profile

To design an effective safety protocol, we must first deconstruct the molecular hazards of (S)-tert-Butyl 2-(methylamino)pentanoate. The following table synthesizes the quantitative hazard classifications with their underlying mechanistic drivers based on proxy data for secondary amine tert-butyl esters[1].

Table 1: Quantitative Hazard Classification & Causality Profile

Hazard ClassHazard CodeCausality / Mechanistic Driver
Eye Damage 1 H318The secondary amine's basicity rapidly saponifies lipid bilayers in the cornea, causing irreversible ocular damage upon contact.
Skin Irritant 2 H315The lipophilic tert-butyl ester moiety readily disrupts the stratum corneum, allowing the amine to penetrate and cause localized chemical burns.
Combustible Liquid H227The ester backbone provides a moderate vapor pressure, capable of creating flammable vapor-air mixtures at elevated laboratory temperatures.
STOT SE 3 H336Inhalation of these volatile organic vapors leads to central nervous system depression and acute respiratory tract irritation.

Personal Protective Equipment (PPE) Selection

Standard laboratory PPE is insufficient for this compound. Esters are notorious for rapidly permeating standard nitrile gloves, while secondary amines pose severe risks to mucous membranes[2].

Table 2: Quantitative PPE Permeation & Selection Data

PPE CategoryRecommended MaterialBreakthrough TimeCausality for Selection
Heavy Handling Gloves Butyl Rubber (0.5 mm) or PE/EVAL/PE> 480 minsEsters rapidly degrade standard nitrile. 2 against ester permeation[2].
Splash Gloves Nitrile (0.11 mm)< 10 minsAcceptable only as an inner layer for incidental splash during micro-scale transfers. Must be immediately removed if contaminated.
Eye Protection Indirect Vented Goggles + Face ShieldN/ASecondary amines cause severe ocular damage; face shields prevent splash trajectory to the eyes[3].
Body Protection Flame-Resistant Lab Coat + Tyvek SleevesN/AMitigates the risk of combustible liquid ignition and prevents skin sensitization from amine exposure[4].

Self-Validating Operational Workflow: Schlenk-Line Transfer

When handling (S)-tert-Butyl 2-(methylamino)pentanoate, exposure to ambient air must be minimized. Secondary amines can react with ambient nitrogen oxides (NOx) or nitrites to form N-nitrosamines, which are potent carcinogens[4].

Phase 1: Environmental Control & PPE Verification

  • Purge the Fume Hood: Ensure the fume hood sash is positioned at the certified operating height (typically 18 inches).

    • Validation Check: The digital airflow monitor must read a stable face velocity between 80–120 feet per minute (fpm).

  • Don Required PPE: Equip Butyl rubber gloves over standard nitrile inner gloves, chemical splash goggles, and a flame-resistant lab coat.

    • Validation Check: Perform a tactile pressure test on the Butyl gloves by trapping air in the fingers and squeezing; no air should escape, confirming the absence of micro-punctures.

Phase 2: Inert Atmosphere Setup 3. Establish Argon Blanket: Connect the reaction vessel to a Schlenk line and cycle vacuum/argon three times to remove ambient oxygen and NOx species[3].

  • Validation Check: The Schlenk line oil bubbler must maintain a steady rate of 1 bubble per second, confirming a positive inert pressure system that actively prevents atmospheric ingress.

Phase 3: Reagent Transfer 4. Syringe Aspiration: Using a glass syringe with a PTFE plunger, puncture the septum of the reagent bottle and withdraw the required volume of the ester.

  • Validation Check: The plunger must pull smoothly without forming vacuum bubbles in the liquid column, ensuring an airtight seal at the needle hub.

  • Injection: Transfer the reagent into the reaction vessel dropwise to monitor for exothermic activity.

    • Validation Check: The internal thermocouple should register a stable temperature (ΔT < 2°C/min), confirming a controlled addition rate.

Process Visualization

Workflow Start Preparation & PPE Donning FumeHood Fume Hood Setup & Purge Start->FumeHood Transfer Chemical Transfer (S)-tert-Butyl 2-(methylamino)pentanoate FumeHood->Transfer Spill Spill Detected? Transfer->Spill Reaction Reaction Assembly Under Inert Gas Disposal Waste Segregation & Disposal Reaction->Disposal Spill->Reaction No Cleanup Emergency Spill Protocol Spill->Cleanup Yes Cleanup->Disposal

Workflow for the safe handling, transfer, and disposal of (S)-tert-Butyl 2-(methylamino)pentanoate.

Emergency Spill Response & Disposal Protocol

In the event of a spill, the primary threats are inhalation of combustible vapors and the corrosive nature of the amine.

Step 1: Containment & Evacuation Immediately alert laboratory personnel and evacuate the immediate vicinity. If the spill exceeds 50 mL outside the fume hood, don a half-face respirator equipped with an organic vapor/acid gas cartridge[4].

  • Validation Check: The absence of a strong, ammonia-like odor outside the designated spill zone confirms successful atmospheric containment.

Step 2: Neutralization & Absorption Do not use combustible absorbents like sawdust. Apply a chemically inert, acidic absorbent (e.g., sodium bisulfate or a citric acid-based spill kit) to neutralize the secondary amine, followed by inert vermiculite to absorb the ester matrix.

  • Validation Check: The cessation of vapor evolution and a shift to a neutral pH (tested via pH paper directly on the slurry) confirms complete neutralization.

Step 3: Segregated Disposal Collect the neutralized slurry using non-sparking PTFE tools. Place the waste in a clearly labeled, sealable high-density polyethylene (HDPE) container.

  • Validation Check: The container must not bulge over a 24-hour observation period, confirming the absence of residual gas-generating reactions.

Critical Disposal Causality: Never dispose of secondary amines in the same waste stream as nitrites, nitrates, or strong oxidizing agents. Mixing these streams will actively generate highly carcinogenic N-nitrosamines inside the waste carboy[4].

Sources

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